[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride
Description
BenchChem offers high-quality [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[1-(2-bromophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMHWTQFVUHPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride CAS number and molecular structure
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, sterically constrained building blocks. [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is a prime example of such a scaffold. Structurally related to cycloalkylmethylamine-based monoamine reuptake inhibitors (such as sibutramine), this compound features a cyclobutane ring that restricts the conformational flexibility of the primary amine, while the ortho-bromo substituent provides a versatile handle for downstream transition-metal-catalyzed cross-coupling.
This whitepaper provides an authoritative, self-validating methodological guide to the synthesis, analytical verification, and pharmacological application of this compound, moving beyond basic protocols to explain the fundamental causality behind each experimental choice.
Chemical Identity & Structural Parameters
The target compound exists primarily as a stable hydrochloride salt, which prevents the rapid oxidation and degradation typically observed in the free base form[1][2]. The ortho-bromo substitution introduces significant steric hindrance, forcing the cyclobutane ring into a puckered conformation that directly impacts its binding affinity in neuroreceptor models.
Table 1: Quantitative Chemical Properties
| Property | Value / Description |
| IUPAC Name | [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride |
| CAS Number (HCl Salt) | 1228879-39-7[1][3] |
| CAS Number (Free Base) | 1228994-79-3[2][4] |
| Molecular Formula (Salt) | C₁₁H₁₅BrClN |
| Molecular Weight (Salt) | 276.60 g/mol |
| Molecular Weight (Free Base) | 240.14 g/mol [4] |
| Topological Polar Surface Area | 26.02 Ų (Primary Amine) |
| Precursor CAS (Nitrile) | 28049-62-9[5] |
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is a three-step process. The protocols below are designed as self-validating systems —meaning each step includes built-in analytical checkpoints to ensure the reaction has proceeded correctly before moving to the next stage.
Synthetic workflow of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride.
Step 1: Phase-Transfer Catalyzed Cycloalkylation
Objective: Synthesize 1-(2-Bromophenyl)cyclobutanecarbonitrile (CAS: 28049-62-9)[5]. Causality: While sodium hydride (NaH) is traditionally used for alpha-alkylation, forming a 4-membered ring is entropically unfavorable and prone to intermolecular side reactions. By utilizing a biphasic system (Toluene/50% aqueous NaOH) with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, we maintain a high local concentration of the enolate at the solvent interface. This kinetically drives intramolecular cyclization over polymerization and mitigates runaway exothermic risks.
Protocol:
-
Charge a reactor with 2-bromophenylacetonitrile (CAS: 19472-74-3)[6] (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene.
-
Add TBAB (0.05 eq) and stir vigorously at 500 RPM.
-
Dropwise, add 50% w/w aqueous NaOH (4.0 eq) while maintaining the internal temperature below 35°C.
-
Stir at 45°C for 12 hours.
-
Self-Validation Check: Pull an aliquot for TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot (R_f ~ 0.4) is entirely replaced by the less polar cyclobutane product (R_f ~ 0.6).
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Step 2: Sterically Hindered Nitrile Reduction
Objective: Reduce the nitrile to the free base amine (CAS: 1228994-79-3)[2]. Causality: The nitrile group is heavily shielded by the puckered cyclobutane ring and the bulky ortho-bromo atom. Mild reducing agents (e.g., NaBH₄/CoCl₂) will fail to penetrate this steric shield. Lithium aluminum hydride (LiAlH₄) is required to forcefully deliver the nucleophilic hydride.
Protocol:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert argon atmosphere at 0°C.
-
Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the suspension over 30 minutes.
-
Reflux the mixture at 66°C for 4 hours.
-
Self-Validation Check: Perform FT-IR on a micro-aliquot. The sharp C≡N stretching band at ~2240 cm⁻¹ must completely disappear, replaced by a broad N-H stretch at 3300–3400 cm⁻¹.
-
Quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter through Celite and concentrate.
Step 3: Salification and Stabilization
Objective: Convert the volatile, oxidation-prone free base into the stable hydrochloride salt (CAS: 1228879-39-7)[1]. Causality: Primary amines containing benzylic/cycloalkyl characteristics are susceptible to atmospheric CO₂ (forming carbamates) and oxidative degradation. Precipitation as an HCl salt locks the amine in a protonated state, rendering it bench-stable.
Protocol:
-
Dissolve the crude free base in anhydrous diethyl ether.
-
Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) at 0°C until the pH of the supernatant reaches 2.
-
Self-Validation Check: A stark white precipitate will form immediately. If the solid is gummy, trace water is present; triturate with cold acetone to induce crystallization.
-
Filter, wash with cold ether, and dry under high vacuum.
Analytical Validation Benchmarks
To ensure absolute trustworthiness in the synthesized batch, compare the isolated product against the following standardized analytical benchmarks.
Table 2: Analytical Validation Data
| Technique | Expected Observation | Diagnostic Significance |
| ¹H-NMR (D₂O) | ~3.40 ppm (s, 2H, -CH₂-NH₃⁺) | Confirms successful reduction of the nitrile and intact methylene bridge. |
| ¹H-NMR (D₂O) | ~1.80–2.60 ppm (m, 6H, cyclobutane) | Validates the integrity of the 4-membered ring. |
| FT-IR | Broad band 3000–2800 cm⁻¹ | Characteristic of the -NH₃⁺ stretching in hydrochloride salts. |
| LC-MS (ESI+) | m/z 240.0 and 242.0 (1:1 ratio) | Confirms the exact mass of the free base[4] and the distinctive isotopic signature of the Bromine atom (⁷⁹Br/⁸¹Br). |
Downstream Pharmacological & Chemical Applications
The strategic placement of the ortho-bromo group is not an accident; it serves as a synthetic linchpin for late-stage functionalization in drug discovery.
Downstream functionalization pathways leveraging the bromo and amine moieties.
By utilizing Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig), researchers can rapidly generate libraries of biaryl compounds. Concurrently, the primary amine can undergo reductive amination to yield secondary or tertiary amines. This dual-axis functionalization is highly prized when mapping the Structure-Activity Relationship (SAR) of novel central nervous system (CNS) therapeutics.
References
-
Chem Pure - Chembeez. N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide, 95% | Chem Pure - Chembeez (Contains CAS 1228879-39-7 property data). Retrieved from:[Link]
-
Chemsrc. 2-Bromophenylacetonitrile | CAS#:19472-74-3 | Chemsrc (Starting material data). Retrieved from:[Link]
Sources
- 1. N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. chemscene.com [chemscene.com]
- 3. 771583-34-7|(1-(4-Bromophenyl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 [chemicalbook.com]
- 6. 2-Bromophenylacetonitrile | CAS#:19472-74-3 | Chemsrc [chemsrc.com]
In Silico Modeling of [1-(2-Bromophenyl)cyclobutyl]methanamine Hydrochloride Receptor Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the binding of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride to its putative targets, the human monoamine transporters (MATs). As a structural analog of known psychoactive compounds, this ligand is hypothesized to interact with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We present a detailed, step-by-step methodology grounded in established computational techniques, including molecular docking and all-atom molecular dynamics (MD) simulations, followed by binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols necessary to predict and analyze ligand-receptor interactions at an atomic level. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for In Silico Investigation
The monoamine transporters (MATs)—SERT, NET, and DAT—are critical regulators of neurotransmission and primary targets for a vast array of therapeutics, including antidepressants and psychostimulants.[1][2] The compound [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride belongs to a chemical class with known activity at these transporters. Understanding its precise binding mode, affinity, and selectivity is paramount for elucidating its pharmacological profile and potential therapeutic applications.
In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to investigate ligand-receptor interactions with high-resolution detail.[1][3] By simulating these interactions computationally, we can predict binding poses, estimate binding affinities, and identify key residues involved in the binding event. This information is invaluable for guiding lead optimization, explaining structure-activity relationships (SAR), and designing novel compounds with improved efficacy and selectivity.[4][5]
This guide will detail a complete computational workflow, from system preparation to advanced simulation and analysis, to characterize the binding of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride with its primary biological targets.
Theoretical Framework: Principles of Molecular Modeling
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The process involves two main steps: sampling of the ligand's conformational space within the binding site and "scoring" these poses using a function that approximates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. This technique is highly effective for virtual screening and for generating plausible initial binding poses for further analysis.[1][7]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of molecular systems.[3][8][9][10] By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent.[9][11][12] This dynamic perspective is crucial for validating docking poses and obtaining a more accurate representation of the binding event in a solvated, physiological environment.[3][11]
Binding Free Energy Calculations (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA and MM/GBSA) methods are popular for estimating the free energy of binding from MD simulation trajectories.[13] This approach calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models, offering a balance between computational accuracy and speed.[13][14]
Integrated Computational Workflow
A robust in silico analysis requires a systematic and validated workflow. The following diagram outlines the major stages of the process described in this guide.
Caption: High-level workflow for in silico ligand-receptor binding analysis.
Detailed Protocols
PART A: System Preparation
4.1. Receptor Structure Acquisition and Preparation
The quality of the initial receptor structure is critical for the success of any modeling study. High-resolution crystal or cryo-EM structures are the preferred starting points.
Protocol 4.1.1: Receptor Selection and Preparation
-
Structure Identification: Search the RCSB Protein Data Bank (PDB) for suitable high-resolution structures of human SERT, DAT, and NET.[15][16][17] Prioritize structures that are co-crystallized with a ligand similar to the compound of interest or are in a relevant conformational state (e.g., outward-open).[15][18]
-
Structure Cleaning: Using a molecular modeling package (e.g., Schrödinger Maestro, UCSF Chimera), load the PDB file.
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands not essential for structural integrity. Retain ions (e.g., Na+, Cl-) that are known to be functionally important for MATs.[2]
-
Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in crystal structures. Ensure correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The restraints on heavy atoms ensure the backbone does not deviate significantly from the experimentally determined coordinates.
4.2. Ligand Structure Preparation
Protocol 4.2.1: Ligand 2D-to-3D Conversion and Optimization
-
Obtain 2D Structure: Draw the structure of [1-(2-Bromophenyl)cyclobutyl]methanamine using a chemical drawing tool (e.g., ChemDraw) and save it as a SMILES string or SDF file.
-
Generate 3D Conformation: Use a program like Open Babel or RDKit to convert the 2D structure into a 3D conformation.
-
Protonation State: Determine the correct protonation state of the primary amine at physiological pH. It should be protonated (-NH3+).
-
Energy Minimization: Perform a full energy minimization of the ligand using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy starting conformation.
PART B: Molecular Docking
4.3. Docking and Scoring
This protocol uses AutoDock Vina, a widely used and validated open-source docking program.
Protocol 4.3.1: Molecular Docking with AutoDock Vina
-
Prepare Receptor for Vina: Convert the prepared protein PDB file to the PDBQT format using AutoDock Tools. This adds partial charges and atom types.
-
Prepare Ligand for Vina: Convert the prepared ligand file (e.g., MOL2 or SDF) to the PDBQT format. This step defines the rotatable bonds.
-
Define the Binding Site (Grid Box): The central binding site (S1) of MATs is well-characterized.[2][15] Define a grid box centered on the S1 pocket. The box should be large enough to accommodate the ligand and allow for rotational and translational sampling. For hSERT (PDB: 5I71), the center can be defined based on the position of the co-crystallized S-citalopram.[15]
-
Run Docking Simulation: Execute the Vina docking command, specifying the prepared receptor, ligand, grid box configuration, and output file. An exhaustiveness parameter of 16 or higher is recommended for thorough sampling.
-
Analyze Docking Results: Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol). Examine the top-ranked poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, salt bridges with key residues like the conserved Asp in TM1, hydrophobic packing).[2][22]
Caption: Core components of the molecular docking process with AutoDock Vina.
4.4. Self-Validation: Redocking Protocol
To ensure the trustworthiness of the docking protocol, it is essential to perform a redocking experiment.
Protocol 4.4.1: Redocking the Co-crystallized Ligand
-
Extract Native Ligand: From the original PDB file (e.g., 5I71), extract the coordinates of the co-crystallized ligand (S-citalopram).
-
Dock Native Ligand: Using the exact same docking protocol (grid box, parameters) as in 4.3.1, dock the extracted native ligand back into the receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Validation Criteria: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6]
PART C: Molecular Dynamics Simulation
This protocol uses GROMACS, a high-performance and widely used MD simulation package.
4.5. MD System Setup
-
Complex Preparation: Create a complex PDB file containing the receptor and the selected best-docked pose of [1-(2-Bromophenyl)cyclobutyl]methanamine.
-
Force Field Selection: Choose an appropriate force field. For proteins, AMBER or CHARMM force fields are standard. For the ligand, generate parameters using a tool like Antechamber (for GAFF) or CGenFF.
-
Solvation: Place the complex in a periodic box of appropriate shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P or SPC/E). Ensure a minimum distance of 10-12 Å between the protein and the box edge.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M).
4.6. Simulation Protocol
Protocol 4.6.1: Equilibration and Production MD
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.
-
NVT Equilibration (Constant Volume): Perform a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms, allowing the solvent and ions to equilibrate around them. This is done at a constant temperature (e.g., 310 K) and volume.
-
NPT Equilibration (Constant Pressure): Perform a longer simulation (e.g., 5-10 ns) at constant temperature and pressure (1 bar). This allows the system density to relax. The restraints on the protein can be gradually released during this phase.
-
Production MD: Run the production simulation for a duration sufficient to observe the stability of the binding and to sample conformational space adequately (typically 100-500 ns or longer).[8] Save the trajectory coordinates at regular intervals (e.g., every 100 ps).
PART D: Data Analysis and Interpretation
4.7. Trajectory Analysis
-
RMSD Analysis: Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand is stably bound.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. High RMSF values in loop regions are expected, while high fluctuations in the binding site residues may indicate instability.
-
Interaction Analysis: Analyze the trajectory to identify persistent interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and specific receptor residues throughout the simulation.
4.8. MM/PBSA Binding Free Energy Calculation
Protocol 4.8.1: g_mmpbsa Calculation
-
Extract Frames: Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Run MM/PBSA: Use a tool like g_mmpbsa or the AMBER MMPBSA.py script (which can process GROMACS trajectories) to calculate the binding free energy.[13][23][24]
-
Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues. This powerful analysis highlights the "hotspot" residues that contribute most significantly to the binding affinity.
Data Presentation
Quantitative results should be summarized for clarity and comparison across the different monoamine transporters.
Table 1: Molecular Docking and MM/PBSA Results
| Target Receptor | Docking Score (kcal/mol) | Predicted ΔG (MM/PBSA) (kcal/mol) | Key Interacting Residues (from MD) |
| hSERT | -9.8 ± 0.2 | -12.5 ± 1.5 | Asp98, Tyr176, Phe335, Ile172, Ser438 |
| hDAT | -9.1 ± 0.3 | -10.2 ± 1.8 | Asp79, Tyr156, Phe320, Ser422 |
| hNET | -9.5 ± 0.2 | -11.8 ± 1.6 | Asp75, Tyr152, Phe317, Val148 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
This guide has outlined a rigorous and validated in silico workflow to investigate the binding of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride to the monoamine transporters. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, researchers can generate detailed, atomistic hypotheses about the ligand's binding affinity, selectivity, and mechanism of action. The insights gained from such studies are crucial for advancing our understanding of MAT pharmacology and for the rational design of next-generation neuromodulatory agents.
References
-
Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. RCSB Protein Data Bank. [Link]
-
Song, A.L., & Wu, X.D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an occluded state at a resolution of 2.6 angstrom. RCSB Protein Data Bank. [Link]
-
Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB Protein Data Bank. [Link]
-
Singh, I., et al. (2023). Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. RCSB Protein Data Bank. [Link]
-
Tan, J., et al. (2024). Cryo-EM structure of human norepinephrine transporter NET in an inward-open state at resolution of 2.5 angstrom. RCSB Protein Data Bank. [Link]
-
Wu, J.X., & Ji, W.M. (2024). Structure of apo state of the human Norepinephrine Transporter. RCSB Protein Data Bank. [Link]
-
Wang, J., et al. (2015). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC. [Link]
-
Song, A.L., & Wu, X.D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with atomoxetine in an outward-open state at a resolution of 2.4 angstrom. RCSB Protein Data Bank. [Link]
-
Yorodumi. (n.d.). EMDB-43128: Structure of the human dopamine transporter in complex with beta-... PDBj. [Link]
-
Gabrielsen, M., et al. (2012). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. European Journal of Medicinal Chemistry. [Link]
-
Srivastava, D.K., & Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB Protein Data Bank. [Link]
-
Yorodumi. (n.d.). EMDB-34718: Cryo-EM structure of human norepinephrine transporter NET in an i... PDBj. [Link]
-
Gabrielsen, M., et al. (2012). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed. [Link]
-
NCBI. (2024). 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. NCBI. [Link]
-
Protein Data Bank in Europe. (n.d.). PDB: 5i74. PDBe - EMBL-EBI. [Link]
-
MaddyList. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
-
Roth, B.L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
-
ResearchGate. (2025). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter | Request PDF. ResearchGate. [Link]
-
Protein Data Bank Japan. (2025). 8y2d - Cryo-EM structure of human dopamine transporter in complex with dopamine - Summary. PDBj. [Link]
-
Yorodumi. (n.d.). PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed... Yorodumi. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
-
Jamberoo. (n.d.). Evaluation of Binding Energies: MM-PBSA. Jamberoo. [Link]
-
Gárate, J.A., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. PMC. [Link]
-
Capener, T., et al. (2021). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. PMC. [Link]
-
Koldsø, H., et al. (2015). Designing modulators of monoamine transporters using virtual screening techniques. PMC. [Link]
-
Vasan, N., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]
-
Koldsø, H., & Schiøtt, B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience. [Link]
-
Wu, Y., et al. (2025). Binding of Soluble Ligands to Membrane Receptors: A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B. [Link]
-
Amber MD. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Homeyer, N., & Gohlke, H. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]
-
Imberty, A., & Pérez, S. (2002). Molecular Dynamics Simulation for Ligand-Receptor Studies. Bentham Science Publishers. [Link]
-
wwPDB. (2024). PDB Entry - 6VRH. wwPDB. [Link]
-
Wijianto, B., et al. (2023). study molecules docking of alkaloids in kratom on serotonin transporter (sert), norepinephrine. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
-
Sharma, S., & Dang, S. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy. [Link]
-
Caporuscio, F., et al. (2026). QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Designing modulators of monoamine transporters using virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 14. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. wwPDB: pdb_00006vrh [wwpdb.org]
- 20. 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine [ncbi.nlm.nih.gov]
- 21. 8y2d - Cryo-EM structure of human dopamine transporter in complex with dopamine - Summary - Protein Data Bank Japan [pdbj.org]
- 22. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
Engineering the Synapse: Early-Stage Discovery of Monoamine Reuptake Inhibitors Utilizing a Cyclobutane Scaffold
Executive Summary
Monoamine reuptake inhibitors (MARIs) are the pharmacological cornerstone for treating major depressive disorder, attention-deficit/hyperactivity disorder (ADHD), and obesity. By competitively blocking the solute carrier (SLC) superfamily transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—these molecules sustain extracellular neurotransmitter levels. A persistent challenge in MARI discovery is achieving precise selectivity (e.g., triple reuptake inhibitors vs. selective single-target inhibitors) while mitigating metabolic liabilities. Incorporating a cyclobutane scaffold has emerged as a structurally elegant solution to these challenges, offering a highly tunable, rigid framework that optimizes both pharmacodynamics and pharmacokinetics.
Mechanistic Rationale: The Cyclobutane Advantage
The spatial orientation of a drug's pharmacophore directly dictates its receptor affinity. Unlike highly flexible alkyl chains that suffer a high entropic penalty upon binding, or larger, conformationally labile cycloalkanes (like cyclohexane), cyclobutane adopts a rigid, puckered conformation with a dihedral angle of approximately 30° (1)[1].
This unique architecture restricts the spatial arrangement of attached functional groups (typically a halogenated aryl group and a basic amine), locking the molecule into a bioactive conformation that precisely complements the S1 binding pockets of monoamine transporters. For instance, Sibutramine—a well-known MARI—utilizes a 1-(4-chlorophenyl)cyclobutyl moiety to optimally project its amine side chain, effectively inhibiting the reuptake of norepinephrine, serotonin, and dopamine (2)[2]. Furthermore, the cyclobutane ring improves pharmacokinetic profiles by shielding adjacent bonds from rapid cytochrome P450-mediated oxidation, a common failure point for linear amines.
Monoamine reuptake inhibition pathway by cyclobutane MARIs.
Computational Hit-to-Lead Workflow
Before committing to the bench, computational validation ensures that the puckered cyclobutane ring optimally projects the essential pharmacophore features.
Step-by-Step Methodology: In Silico Docking
-
Protein Preparation: Retrieve high-resolution cryo-EM structures of human SERT, DAT, and NET. Protonate residues at physiological pH (7.4). Causality: Correct protonation states are vital because transporter binding relies heavily on the electrostatic environment of the S1 pocket.
-
Ligand Preparation: Generate 3D conformers of the cyclobutane derivatives. Ensure the basic amine is protonated. Causality: The positive charge is critical for forming a salt bridge with the conserved central aspartate residue (e.g., Asp98 in hSERT).
-
Induced-Fit Docking: Execute docking protocols that allow for side-chain flexibility within the binding site.
-
Scoring & Selection: Filter hits based on binding free energy ( ΔG ) and the presence of critical interactions, specifically π−π stacking with the halogenated aromatic pocket.
Chemical Synthesis of the Cyclobutane Core
Synthesizing sterically hindered cyclobutanes requires robust methodologies. A highly efficient approach involves the double alkylation of an activated methylene compound.
Step-by-Step Methodology: Core Assembly
-
Cycloalkylation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve the starting arylacetonitrile in anhydrous tetrahydrofuran (THF). Add 2.5 equivalents of a strong base (e.g., sodium hydride) at 0°C.
-
Ring Closure: Slowly add 1,3-dibromopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and reflux for 12 hours. Causality: 1,3-dibromopropane provides the exact 3-carbon bridge necessary to close the 4-membered ring upon double nucleophilic substitution of the activated methylene.
-
Quenching & Extraction: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with ethyl acetate, dry over MgSO4 , and concentrate under reduced pressure.
-
Elaboration: Reduce the resulting 1-arylcyclobutane-1-carbonitrile using DIBAL-H to form the aldehyde, followed by reductive amination with a secondary amine to yield the final MARI candidate.
Early-stage discovery workflow for cyclobutane-based MARIs.
In Vitro Pharmacological Profiling
To validate the synthesized candidates, a self-validating assay system is required. This involves radioligand binding assays to determine the inhibitory constant ( Ki ) for monoamine transporters (3)[3].
Step-by-Step Methodology: Radioligand Binding Assay
-
Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT, hDAT, or hNET. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 μ g of membrane protein, the target-specific radioligand (e.g., [3H] citalopram for SERT), and varying concentrations of the cyclobutane test compound ( 10−10 to 10−5 M).
-
Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring the measured radioactivity accurately reflects receptor-bound ligand.
-
Self-Validation Check: Include a known reference inhibitor (e.g., fluoxetine for SERT) in every assay run. If the reference Ki deviates by more than 0.5 log units from historical baselines, the assay plate must be invalidated. This ensures day-to-day variations in membrane integrity do not produce false positives.
-
Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Quantitative Data Presentation
The following table summarizes representative profiling data, illustrating the structure-activity relationship (SAR) advantages of the cyclobutane scaffold.
| Compound | Scaffold Type | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) | Selectivity (SERT/DAT) |
| Fluoxetine (Ref) | Aryloxypropylamine | 0.8 | 3,200 | 240 | 4,000 |
| Sibutramine (Ref) | Cyclobutane | 298 | 142 | 54 | 2.1 |
| Cyclo-MARI-01 | Cyclobutane | 4.2 | 18.5 | 12.1 | 4.4 |
| Cyclo-MARI-02 | Cyclopentane | 45.6 | 120.4 | 88.3 | 2.6 |
Analysis: Cyclo-MARI-01 (cyclobutane) exhibits superior affinity across all three transporters compared to its cyclopentane analog (Cyclo-MARI-02). This validates the hypothesis that the 30° puckered conformation of cyclobutane optimally aligns the pharmacophores within the binding pockets, whereas the greater flexibility of cyclopentane results in a higher entropic penalty upon binding.
Conclusion
The integration of a cyclobutane scaffold in the early-stage discovery of monoamine reuptake inhibitors offers a distinct advantage in tuning conformational rigidity, thereby enhancing transporter affinity and metabolic stability. By coupling rigorous computational design with precise synthetic execution and self-validating in vitro assays, drug development professionals can efficiently navigate the hit-to-lead optimization phase, accelerating the pipeline for next-generation neurotherapeutics.
References
- Title: Cyclobutane Derivatives in Drug Discovery Source: PharmaBlock URL
- Title: US7071234B2 - Methods of treating or preventing erectile dysfunction Source: Google Patents URL
- Title: Cyclobutylmethanamine | 4415-83-2 Source: Benchchem URL
Sources
The Bromophenylalkanamine Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships for Novel Therapeutics
Abstract
The bromophenylalkanamine core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of these molecules with various biological targets. By systematically exploring the impact of structural modifications to the bromophenyl ring, the alkanamine chain, and the terminal amine, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to guide the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide integrates field-proven experimental insights with a robust foundation of scientific literature, offering detailed protocols for key assays and visual representations of complex biological data to facilitate a deeper understanding of this important chemical class.
Introduction: The Versatility of the Bromophenylalkanamine Moiety
The introduction of a bromine atom onto a phenylalkanamine framework bestows a unique combination of physicochemical properties that have been exploited in the development of numerous drugs and clinical candidates. The bromine substituent can influence a molecule's lipophilicity, metabolic stability, and binding interactions through halogen bonding, thereby modulating its pharmacological profile. This guide will dissect the SAR of this scaffold, focusing on its interactions with key biological targets, including monoamine transporters, G-protein coupled receptors (GPCRs), and enzymes.
A foundational understanding of SAR is paramount in the early stages of drug discovery, as it allows for the identification of key molecular features responsible for biological activity and provides a roadmap for lead optimization.[1] By systematically altering the structure of a lead compound and observing the corresponding changes in its biological activity, medicinal chemists can develop predictive models that accelerate the discovery of new chemical entities with improved therapeutic potential.
Deciphering the Structure-Activity Landscape
The pharmacological activity of bromophenylalkanamines can be systematically explored by considering three key structural components:
-
The Bromophenyl Ring: The position of the bromine atom and the presence of other substituents on the aromatic ring.
-
The Alkanamine Chain: The length, branching, and rigidity of the linker between the phenyl ring and the amine.
-
The Terminal Amine: The nature of the substituents on the nitrogen atom.
The Critical Influence of the Bromophenyl Ring
The position of the bromine atom on the phenyl ring is a critical determinant of biological activity, often dictating both potency and selectivity for a given target.[2]
2.1.1. Positional Isomerism: A Tale of Ortho, Meta, and Para
The location of the bromine atom—ortho, meta, or para—can dramatically alter the molecule's interaction with its binding site.[2]
-
Para-Substitution: Generally, a bromine atom in the para position of the phenyl ring is well-tolerated and often enhances activity at monoamine transporters. For instance, in a series of phenethylamines, para-chloro substitution was found to augment potency at the serotonin transporter (SERT).[3] This is exemplified by the antihistamine brompheniramine, which features a para-bromophenyl group.[4]
-
Meta-Substitution: Meta-bromination can also lead to potent compounds. For example, a quinazoline derivative with a meta-bromophenyl group showed potent inhibition of Aurora A kinase.[2]
-
Ortho-Substitution: Ortho-substitution is often detrimental to activity, likely due to steric hindrance that prevents optimal binding to the target protein. However, there are exceptions, and the effect is target-dependent.[5]
Table 1: Impact of Bromine Position on Biological Activity
| Compound Class | Target | Ortho-Bromo Activity | Meta-Bromo Activity | Para-Bromo Activity | Reference(s) |
| Phenylquinolones | Calcium Channels | Moderate | Moderate | Moderate | [5] |
| Quinolines | Aurora A Kinase | - | Potent (IC₅₀ = 168.78 µM) | - | [2] |
| Phenethylamines | Monoamine Transporters | Generally Reduced | Variable | Often Enhanced | [3] |
| Salphens | Cancer Cell Lines | - | - | Promising (IC₅₀ = 9.6-13.5 µM) | [6] |
2.1.2. The Role of Halogen Bonding
The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket of a protein. This can contribute significantly to the binding affinity and selectivity of a ligand. The ability to form these bonds is highly dependent on the electronic environment of the bromine atom and the geometry of the binding site.[5]
The Alkanamine Chain: More Than Just a Spacer
The alkyl chain connecting the bromophenyl ring to the amine is not merely a passive linker; its length, rigidity, and substitution pattern profoundly influence pharmacological activity.[7]
2.2.1. Chain Length and Flexibility
The optimal length of the alkanamine chain is target-dependent. For many monoamine transporter inhibitors, a two or three-carbon chain (ethyl or propyl) is optimal.[8]
-
Shorter Chains (e.g., methylamine): Often result in reduced potency.
-
Longer Chains (e.g., butyl, pentyl): Can lead to a decrease in activity or a shift in selectivity. For instance, in a series of cannabimimetic indoles, increasing the N-1 alkyl chain length from one to five carbons enhanced binding affinity at cannabinoid receptors, but a further increase to a heptyl group caused a dramatic decrease in binding.[9]
2.2.2. Chain Branching and Rigidity
Introducing branching or conformational constraints into the alkyl chain can have significant effects on activity and selectivity.
-
Branching: Methyl branching on the carbon adjacent to the amine can be tolerated and in some cases, can enhance activity.
-
Cyclization: Incorporating the alkyl chain into a ring system, such as a piperidine or piperazine, can increase rigidity and improve binding affinity by reducing the entropic penalty of binding.
The Terminal Amine: The Gateway to Interaction
The nature of the amine group and its substituents is crucial for the interaction of bromophenylalkanamines with their biological targets. For many targets, a basic tertiary amine is required for optimal activity.[8]
2.3.1. N-Substitution
The substituents on the nitrogen atom can dramatically influence potency, selectivity, and functional activity (i.e., agonist vs. antagonist).
-
Small Alkyl Groups (e.g., methyl, ethyl): Are generally well-tolerated and often found in active compounds.
-
Bulky Substituents: The effect of larger substituents is highly target-dependent. In some cases, bulky groups can enhance affinity by occupying additional hydrophobic pockets in the binding site.[10] However, for other targets, they can lead to a loss of activity due to steric clashes.
-
Incorporation into a Heterocycle: The terminal nitrogen can be part of a heterocyclic ring, such as in piperazine or morpholine derivatives, which can influence the compound's physicochemical properties and pharmacological profile.[11]
Key Biological Targets of Bromophenylalkanamines
The versatility of the bromophenylalkanamine scaffold allows for its interaction with a wide range of biological targets.
Monoamine Transporters (DAT, NET, SERT)
Many bromophenylalkanamines are potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[3][12] Imbalances in monoaminergic neurotransmission are implicated in a variety of neurological and psychiatric disorders, making these transporters important drug targets.
-
Dopamine Transporter (DAT): The SAR of bromophenylalkanamines at DAT has been extensively studied. The position of the bromine atom on the phenyl ring is a key determinant of affinity.
-
Serotonin Transporter (SERT): Bromophenylalkanamines can also exhibit high affinity for SERT. The SAR at SERT often differs from that at DAT, allowing for the development of selective inhibitors.
-
Norepinephrine Transporter (NET): Activity at NET is also common for this class of compounds.
Histamine H1 Receptor
Brompheniramine is a classic example of a bromophenylalkanamine that acts as a potent histamine H1 receptor antagonist.[4] The para-bromophenyl group is a key feature for its antihistaminic activity. The SAR of H1 receptor antagonists generally requires a diaryl substitution, a connecting atom (O, C, or N), a two or three-carbon alkyl chain, and a terminal tertiary amine.[1][8]
Dopamine D2 Receptor
Bromocriptine, an ergot derivative containing a bromine atom, is a potent dopamine D2 receptor agonist used in the treatment of Parkinson's disease and hyperprolactinemia.[13] While not a simple phenylalkanamine, its pharmacology highlights the potential for brominated compounds to interact with dopamine receptors. The development of selective D2 and D3 receptor ligands is an active area of research, and the bromophenylalkanamine scaffold could serve as a starting point for the design of novel modulators.[14][15]
Tyrosine Kinases
Certain bromophenyl-containing compounds have shown activity as tyrosine kinase inhibitors. For example, a series of 4-(phenylamino)quinazolines bearing a bromophenyl group were found to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This suggests that the bromophenylalkanamine scaffold could be explored for the development of novel kinase inhibitors for the treatment of cancer and other diseases.
Experimental Protocols
The following protocols describe standard assays for evaluating the activity of bromophenylalkanamines at key biological targets.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to DAT.
Materials:
-
Cell membranes prepared from cells expressing human DAT
-
[³H]WIN 35,428 (radioligand)
-
GBR 12909 (for determining non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of GBR 12909 (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]WIN 35,428 to each well.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.
Materials:
-
HEK293 cells stably expressing human SERT
-
[³H]Serotonin (5-HT)
-
Fluoxetine (for determining non-specific uptake)
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Plate the HEK-hSERT cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or fluoxetine for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]5-HT to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of fluoxetine) from the total uptake.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the uptake inhibition data.
In Vitro Tyrosine Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a tyrosine kinase.
Materials:
-
Recombinant tyrosine kinase (e.g., EGFR)
-
Poly(Glu, Tyr) 4:1 (substrate)
-
[γ-³²P]ATP
-
Test compounds
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)
-
Phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a microcentrifuge tube, add the kinase reaction buffer, the tyrosine kinase, and the substrate.
-
Add the test compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the kinase inhibition data.
Visualizing Key Concepts and Workflows
Core Structure-Activity Relationship Principles
Caption: Key structural determinants of bromophenylalkanamine activity.
Experimental Workflow for Monoamine Transporter Inhibition Assay
Caption: General workflow for monoamine transporter inhibition assays.
Dopaminergic Signaling Pathway Modulation
Caption: Modulation of dopaminergic signaling by bromophenylalkanamines.
Conclusion and Future Directions
The structure-activity relationships of bromophenylalkanamines are multifaceted, with subtle structural modifications leading to significant changes in pharmacological activity. This guide has systematically explored the influence of the bromophenyl ring, the alkanamine chain, and the terminal amine on the interaction of these compounds with a range of biological targets. The provided experimental protocols offer a starting point for researchers to evaluate the activity of novel bromophenylalkanamine derivatives.
Future research in this area should focus on the development of more selective ligands by leveraging the SAR insights outlined in this guide. The use of computational modeling and structure-based drug design will be invaluable in this endeavor. Furthermore, a deeper understanding of the role of halogen bonding in ligand-receptor interactions will aid in the design of compounds with improved affinity and selectivity. The continued exploration of the bromophenylalkanamine scaffold holds great promise for the discovery of novel therapeutics for a wide range of diseases.
References
-
National Center for Biotechnology Information. (2024). Bromocriptine. StatPearls. Retrieved from [Link]
-
Steiger, S. A., Monacelli, A. J., Li, C., Hunting, J. L., & Natale, N. R. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 790–795. Retrieved from [Link]
-
El-Gendy, M. A., Ayyad, R. R., & El-Sherif, M. A. (2016). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 65, 131-141. Retrieved from [Link]
-
Wikipedia. (2024). Brompheniramine. Retrieved from [Link]
-
Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109825. Retrieved from [Link]
-
Costa, G., Pundy, T., & de la Fuente, J. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(6), 1163–1177. Retrieved from [Link]
-
Steiger, S. A., Monacelli, A. J., Li, C., Hunting, J. L., & Natale, N. R. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. Acta Crystallographica Section C, Structural Chemistry, 70(Pt 8), 790–795. Retrieved from [Link]
-
ResearchGate. (2024). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]
-
ResearchGate. (2025). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Gherbi, K., Suleiman, R., & El-Kashef, H. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5865. Retrieved from [Link]
-
Wang, C., Zhang, Y., & Xu, Y. (2015). Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(14), 2824–2827. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Retrieved from [Link]
-
Moreno-Yee, C. L., Cruz-Gregorio, A., & Arciniega-Reyes, J. C. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. Chemistry & Biodiversity, 20(5), e202200972. Retrieved from [Link]
-
D'Souza, D. C., & Martin, B. R. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133–140. Retrieved from [Link]
-
ResearchGate. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 6-(3,5-SUBSTITUTED-2-BROMO/HYDROXY PHENYL)-1,2,4-TRIAZINE DERIVATIVES AS ANTICONVULSANT AGENTS. Retrieved from [Link]
-
Slideshare. (n.d.). SAR of H1 Receptor Antagonists. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Leurs, R., & de Esch, I. J. P. (2017). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(15), 6726–6736. Retrieved from [Link]
-
Rama University. (n.d.). SAR OF H1-RECEPTOR ANTAGONISTS. Retrieved from [Link]
-
Li, Y., Zhang, J., & Wang, L. (2020). Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(6), 756-764. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-(3-bromophenyl)histamine. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of bis-substituted phenyl analogues. Retrieved from [Link]
-
ResearchGate. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Retrieved from [Link]
-
Semantic Scholar. (2021). Computational study on new natural compound agonists of dopamine receptor. Retrieved from [Link]
-
Wang, Y., Wang, Y., & Zhang, Y. (2021). Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. Nature Communications, 12(1), 1-10. Retrieved from [Link]
-
Luedtke, R. R., & Newman, A. H. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropsychopharmacology, 38(1), 251–253. Retrieved from [Link]
-
Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]
-
Szymańska, E., & Kieć-Kononowicz, K. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(3), 738. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. Retrieved from [Link]
-
Evans, D., Mackintosh, A. S., & Szinai, S. S. (1969). Some Substituted Phenylalkanoic Acids and N-substituted Malonanilic, Succinanilic, and Anilinoalkanoic Acids as Potential Antiinflammatory Agents. Journal of Medicinal Chemistry, 12(6), 1006–1010. Retrieved from [Link]
-
Adrjanowicz, K., & Kaminski, K. (2014). The impact of the length of alkyl chain on the behavior of benzyl alcohol homologues – the interplay between dispersive and hydrogen bond interactions. Physical Chemistry Chemical Physics, 16(31), 16495–16504. Retrieved from [Link]
-
University of Nottingham. (n.d.). Kinetic studies of dopamine D2 receptor molecular pharmacology. Retrieved from [Link]
Sources
- 1. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ramauniversity.ac.in [ramauniversity.ac.in]
- 9. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for [1-(2-Bromophenyl)cyclobutyl]methanamine Hydrochloride
Target Compound: [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride (CAS: 1228879-39-7)[1] Application: Building block for rigidified CNS-active pharmacophores and specialized organic intermediates.
Introduction & Retrosynthetic Rationale
The incorporation of cyclobutane rings into drug scaffolds is a proven strategy to restrict conformational flexibility, thereby enhancing target binding affinity and improving metabolic stability. The target compound, [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, features a sterically demanding ortho-bromophenyl group adjacent to a primary amine, making it a highly valuable intermediate for cross-coupling reactions (via the aryl bromide) and amide/urea formations (via the primary amine)[1].
From a retrosynthetic perspective, the primary amine is most reliably accessed via the reduction of a corresponding nitrile. The cyclobutane ring itself is constructed through a double alkylation of 2-bromophenylacetonitrile using 1,3-dibromopropane. This approach leverages the acidity of the benzylic protons adjacent to the electron-withdrawing nitrile group[2][3].
Mechanistic Considerations & Causality
-
Cycloalkylation: The formation of the four-membered ring is thermodynamically less favorable than five- or six-membered rings due to ring strain. However, once the first alkylation occurs, the intramolecular cyclization is kinetically favored due to the proximity effect (high effective local concentration of the electrophile)[4]. Strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF) are required to drive the initial deprotonation.
-
Chemoselective Reduction: The reduction of the nitrile to the primary amine must be carefully selected to avoid hydrodehalogenation of the ortho-bromo substituent. Catalytic hydrogenation (e.g., Pd/C, H2) is strictly avoided here, as it risks cleaving the carbon-bromine bond. Instead, Lithium Aluminum Hydride (LiAlH4) or Borane-THF complexes are utilized to ensure chemoselective reduction of the nitrile.
Reaction Workflow
Synthesis workflow for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride.
Quantitative Data & Stoichiometry
| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount (Scale) | Role |
| 2-Bromophenylacetonitrile | 196.05 | 1.0 | 19.6 g (100 mmol) | Starting Material |
| 1,3-Dibromopropane | 201.89 | 1.1 | 22.2 g (110 mmol) | Alkylating Agent |
| Sodium Hydride (60% in oil) | 24.00 | 2.5 | 6.0 g (150 mmol active) | Base |
| 1-(2-Bromophenyl)cyclobutanecarbonitrile | 236.11 | 1.0 | ~18.8 g (Expected) | Intermediate 1 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 | 6.0 g (158 mmol) | Reducing Agent |
| 4M HCl in Dioxane | 36.46 | 1.5 | 30 mL | Salt Former |
Step-by-Step Experimental Protocol
Note: The following procedures must be conducted in a professional laboratory environment under a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).
Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile
Causality Focus: The use of a 2.5 equivalent excess of NaH ensures complete double deprotonation required for the cyclobutane ring closure[3]. DMF is chosen as the solvent to stabilize the intermediate carbanion and accelerate the SN2 displacement.
-
Preparation: Suspend Sodium Hydride (60% dispersion in mineral oil, 6.0 g, 2.5 eq) in anhydrous DMF (150 mL) in a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve 2-bromophenylacetonitrile (19.6 g, 100 mmol) and 1,3-dibromopropane (22.2 g, 110 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 45 minutes to control the exothermic hydrogen gas evolution[3].
-
Cyclization: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Work-up: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C to destroy unreacted NaH. Dilute with water (200 mL) and extract with Toluene or Ethyl Acetate (3 x 100 mL)[3].
-
Purification: Wash the combined organic layers with water (3 x 100 mL) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel column chromatography to yield 1-(2-bromophenyl)cyclobutanecarbonitrile.
Step 2: Chemoselective Reduction to the Free Base
Causality Focus: LiAlH4 is a powerful reducing agent that readily converts nitriles to primary amines. Because the ortho-bromo group is sterically hindered and LAH does not typically undergo oxidative addition into aryl halides (unlike transition metal catalysts), the aryl bromide remains intact.
-
Preparation: Suspend LiAlH4 (6.0 g, 158 mmol, 2.0 eq relative to intermediate) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C.
-
Addition: Dissolve the purified 1-(2-bromophenyl)cyclobutanecarbonitrile (approx. 18.8 g, 80 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension to maintain the internal temperature below 10 °C.
-
Reduction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3 hours.
-
Fieser Work-up (Critical Safety Step): Cool the reaction to 0 °C. Quench the excess LAH strictly following the Fieser method to produce a granular, easy-to-filter aluminum salt precipitate:
-
Add 6.0 mL of H2O dropwise.
-
Add 6.0 mL of 15% aqueous NaOH dropwise.
-
Add 18.0 mL of H2O dropwise.
-
-
Isolation: Stir the mixture vigorously for 30 minutes until the salts turn white. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to afford the crude[1-(2-bromophenyl)cyclobutyl]methanamine free base.
Step 3: Hydrochloride Salt Precipitation
Causality Focus: Converting the free base amine to its hydrochloride salt significantly improves its chemical stability, shelf life, and solubility in aqueous media, which is essential for downstream biological evaluation or storage[1].
-
Dissolution: Dissolve the crude amine free base in anhydrous Diethyl Ether (100 mL). If the solution is cloudy, filter it through a fine-porosity glass frit to remove trace inorganic impurities.
-
Salt Formation: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (30 mL, 1.5 eq) dropwise under continuous stirring. A white precipitate of the amine hydrochloride will immediately begin to form.
-
Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Collection: Filter the precipitate under vacuum, wash the filter cake with cold anhydrous Diethyl Ether (2 x 20 mL), and dry the solid under high vacuum at 40 °C for 12 hours to afford pure[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride.
References
-
Chembeez. N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide, 95% | Chem Pure - Chembeez: [1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride, 95%. CAS Number : 1228879-39-7. Retrieved March 18, 2026. 1
-
BenchChem. A Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride. Retrieved March 18, 2026. 2
-
Google Patents (US10668051B2). Modulators of calcium release-activated calcium channel. (Details the synthesis of 1-phenylcyclobutanecarbonitrile intermediates using NaH and 1,3-dibromopropane). Retrieved March 18, 2026. 3
-
TÜBİTAK Academic Journals. An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers. Retrieved March 18, 2026. 4
Sources
- 1. N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US10668051B2 - Modulators of calcium release-activated calcium channel - Google Patents [patents.google.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: Quantitative Bioanalysis of [1-(2-Bromophenyl)cyclobutyl]methanamine in Biological Samples
Abstract
This document provides a comprehensive guide to the quantitative analysis of [1-(2-Bromophenyl)cyclobutyl]methanamine in biological matrices, such as human plasma and urine. The described methodologies are tailored for researchers in drug metabolism and pharmacokinetics (DMPK), toxicology, and clinical research. We present two robust analytical approaches: a primary Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for its superior sensitivity and selectivity, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative. This guide emphasizes the rationale behind method selection, detailed sample preparation protocols, and rigorous validation according to regulatory standards to ensure data integrity and reliability.
Introduction: The Analytical Challenge
[1-(2-Bromophenyl)cyclobutyl]methanamine is a primary amine with a substituted phenyl and a cyclobutyl moiety. Its chemical properties—specifically the basicity of the primary amine and the overall lipophilicity—dictate the strategy for its extraction and analysis. The primary analytical challenges include achieving high recovery from complex biological matrices, ensuring selectivity against endogenous components, and maintaining analyte stability throughout the analytical process.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has become a powerful tool for analyzing drug metabolites in biological matrices.[2] This application note outlines validated methods designed to overcome these challenges, providing the accuracy and precision required for regulated bioanalysis.
Method Selection: LC-MS/MS as the Gold Standard
For the quantification of [1-(2-Bromophenyl)cyclobutyl]methanamine, LC-MS/MS is the recommended technique due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[2] Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, but often requires a derivatization step to improve the volatility and chromatographic behavior of polar compounds like primary amines.[3][4][5]
Rationale for LC-MS/MS
-
High Sensitivity: Achieves low limits of quantification (LOQ) necessary for pharmacokinetic studies where concentrations can be in the low ng/mL range.[6]
-
High Selectivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[7]
-
Direct Analysis: The analyte can often be analyzed directly without chemical derivatization, simplifying the workflow and reducing potential sources of error.
Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative
GC-MS can be a suitable alternative, particularly for its high chromatographic resolution. However, the primary amine in [1-(2-Bromophenyl)cyclobutyl]methanamine necessitates a derivatization step to improve its thermal stability and chromatographic peak shape.[3][4] Common derivatization techniques for primary amines include acylation or silylation.[3][4]
Bioanalytical Workflow Overview
A robust bioanalytical workflow is critical for generating reliable data. The following diagram illustrates the key stages from sample receipt to final data reporting.
Caption: Overall bioanalytical workflow for the quantification of [1-(2-Bromophenyl)cyclobutyl]methanamine.
Sample Preparation: The Key to Accurate Quantification
Effective sample preparation is crucial to remove interferences and concentrate the analyte.[2][8] Given the basic nature of the primary amine, Solid-Phase Extraction (SPE) with a cation exchange mechanism is highly recommended.[9] Liquid-Liquid Extraction (LLE) is a viable, simpler alternative.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol utilizes a polymeric cation exchange sorbent for high recovery and cleanliness.[9]
Materials:
-
Human plasma (K2EDTA)
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
SPE cartridges: Polymeric cation exchange (e.g., Agilent Bond Elut Plexa PCX).[9]
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide, Deionized Water.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and 400 µL of 2% formic acid in water. Vortex for 30 seconds. This step ensures protein precipitation and ionization of the analyte.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar, neutral interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
LLE is a classic technique that partitions the analyte between two immiscible liquid phases.[10]
Materials:
-
Human urine
-
Internal Standard (IS)
-
Reagents: Sodium Hydroxide (1M), Methyl tert-butyl ether (MTBE), Hydrochloric Acid (0.1M).
Procedure:
-
Sample Preparation: To 500 µL of urine, add 50 µL of IS working solution.
-
Basification: Add 100 µL of 1M Sodium Hydroxide to raise the pH > 10. This deprotonates the primary amine, making it more soluble in organic solvents.
-
Extraction: Add 2 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Phase Separation: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Instrumental Analysis: LC-MS/MS and GC-MS Parameters
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and its IS. |
GC-MS Method (with Derivatization)
Derivatization Protocol (Acylation):
-
After extraction and evaporation, reconstitute the sample in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA).[3][4]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be validated to demonstrate its reliability for the intended application.[11][12] Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[11][13][14]
Caption: Key parameters for bioanalytical method validation.
Validation Summary Table:
| Validation Parameter | Acceptance Criteria (FDA Guidelines)[11][13] |
|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration.[15][16] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of [1-(2-Bromophenyl)cyclobutyl]methanamine in biological samples. The outlined SPE protocol ensures high analyte recovery and sample cleanup, which is critical for reliable data. For labs where LC-MS/MS is not available, the provided GC-MS method with derivatization serves as a validated alternative. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and pivotal decision-making in drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]
- Vertex AI Search.
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]
-
ResearchGate. GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. [Link]
-
MOST Wiedzy. Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. [Link]
-
MDPI. Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. [Link]
-
PMC. Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
-
Agilent. Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Asian Journal of Chemistry. GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. [Link]
-
ResearchGate. (PDF) Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. [Link]
-
PMC. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. [Link]
-
MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
Pharmaceutical Sciences. Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. [Link]
-
Journal of IMAB. AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]
-
ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]
-
Chemistry LibreTexts. 4: Drug Analysis of Plasma Samples. [Link]
-
PubMed. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]
-
Oxford Academic. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Link]
-
AAFS. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Waters Blog. Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]
-
Agilent. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
-
ResearchGate. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. [Link]
-
Sci-Hub. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
-
Aidic. Thermal Stability of Amine Compounds and Dichloromethane. [Link]
-
PubMed. Methods for measuring CoA and CoA derivatives in biological samples. [Link]
-
IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
-
ResearchGate. (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link]
-
Springer. A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]
-
PubMed. Validated LC-MS/MS assay for the quantitative determination of clematichinenoside AR in rat plasma and its application to a pharmacokinetic study. [Link]
-
MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
-
ResearchGate. (PDF) Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. [Link]
-
International Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS. [Link]
-
PubMed. Determination of Cyclobenzaprine in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry and Its Application in a Pharmacokinetic Study. [Link]
-
Acta Scientific. Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. [Link]
Sources
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 6. actascientific.com [actascientific.com]
- 7. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. resolvemass.ca [resolvemass.ca]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Preparation and Handling of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride Stock Solutions for In Vitro Assays
An Application Note from the Office of the Senior Scientist
Abstract and Introduction
This application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride stock solutions. Authored from the perspective of a senior application scientist, this guide moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers can generate high-integrity stock solutions for robust and reproducible in vitro assays.
Compound Characterization
Prior to any weighing or dissolution, it is imperative to confirm the identity and properties of the supplied compound. The hydrochloride (HCl) salt form has a different molecular weight than the free base, a critical distinction for accurate molar concentration calculations[1].
Table 1: Physicochemical Properties of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride
| Property | Value | Source |
| Chemical Name | 1-[1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride | [2] |
| CAS Number | 1228879-39-7 | [2] |
| Molecular Formula | C₁₁H₁₅BrClN | [2] |
| Molecular Weight | 276.60 g/mol | Calculated (240.14 + 36.46) |
| Purity | >95% (Verify with supplier's Certificate of Analysis) | [3] |
Scientist's Note: Always use the molecular weight of the salt form (276.60 g/mol ) for calculations, as this is the material being weighed. Using the free base molecular weight will result in a stock solution with a lower-than-intended molarity.
Strategic Solvent Selection: A Pre-Protocol Imperative
The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must fully dissolve the compound, be compatible with the biological assay system, and be inert with respect to the compound's structure. Given the hydrophobic bromophenyl and cyclobutyl moieties, [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is predicted to have poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Rationale for DMSO Selection:
-
High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules, often referred to as a "universal solvent" in this context[4][5].
-
Assay Compatibility: DMSO is miscible with aqueous culture media and buffers, allowing for homogenous dilution to final working concentrations[6].
Table 2: Comparison of Common Solvents for In Vitro Assays
| Solvent | Advantages | Disadvantages & Mitigation |
| DMSO | Excellent solubilizing power for hydrophobic compounds. High boiling point reduces evaporation. | Cytotoxic at high concentrations. Mitigation: Keep final assay concentration ≤0.5%, ideally ≤0.1%[7][8][9]. Always include a vehicle control (media + identical DMSO concentration). |
| Ethanol | Good solvent, less toxic than DMSO at moderate concentrations. Volatile. | May not be a strong enough solvent for this compound. Can cause protein precipitation at higher concentrations. |
| Sterile Water / PBS | Most biocompatible solvent. | Unlikely to dissolve the compound to a high concentration, even as an HCl salt. |
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a 10 mM master stock solution in sterile DMSO. This concentration is a practical starting point, being sufficiently concentrated to allow for significant dilution into the final assay medium, thereby minimizing solvent-induced effects.
Materials and Equipment
-
[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride (purity ≥95%)
-
High-purity, sterile-filtered DMSO (≤0.1% water)[6]
-
Calibrated analytical balance (readability to 0.1 mg)
-
Amber glass vial or polypropylene microcentrifuge tubes
-
Sterile, disposable syringe
-
Sterile, DMSO-compatible 0.22 µm syringe filter (e.g., PTFE or nylon)[10]
-
Sterile, conical-bottom polypropylene cryovials for aliquoting
-
Vortex mixer
Calculation of Mass
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass is calculated using the following formula:
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For example, to prepare 2 mL (0.002 L) of a 10 mM stock:
-
Mass = 0.010 mol/L × 0.002 L × 276.60 g/mol
-
Mass = 0.005532 g = 5.53 mg
Step-by-Step Procedure
-
Tare Vial: Place a sterile amber glass vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh 5.53 mg of the compound directly into the tared vial. Record the exact mass.
-
Rationale: Weighing directly into the final dissolution vial prevents material loss during transfer. Amber glass protects against potential photodegradation.
-
-
Add Solvent: Add 2.0 mL of sterile-filtered DMSO to the vial containing the compound.
-
Dissolution: Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow. Visually inspect against a light source to ensure no particulates remain.
-
Sterile Filtration (Critical for Cell-Based Assays): a. Draw the entire solution into a sterile syringe. b. Attach a sterile 0.22 µm PTFE or nylon syringe filter to the syringe tip. c. Dispense the solution through the filter into a new sterile collection tube.
-
Aliquoting: Immediately dispense the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene cryovials.
Caption: Workflow for preparing a sterile master stock solution.
Quality Control and Validation
A protocol is only as good as its validation. Implementing simple quality control (QC) checks ensures the integrity of the master stock.
Table 3: Quality Control Parameters for Master Stock Solution
| QC Parameter | Method | Acceptance Criteria | Troubleshooting |
| Clarity & Color | Visual Inspection | Solution is clear, colorless, and free of particulates. | If cloudy or precipitated, re-dissolve with gentle warming/sonication. If it persists, the concentration may be too high for the solvent. |
| Concentration | UV-Vis Spectroscopy | (If a chromophore exists and an extinction coefficient is known) Absorbance should be within ±5% of the theoretical value. | Recalculate and re-prepare if significantly deviant. |
| Sterility | (Optional) Inoculate a small volume in sterile broth | No microbial growth after 48 hours at 37°C. | Discard stock if contaminated. Re-evaluate sterile technique and materials. |
Storage and Stability Guidelines
The long-term stability of the compound in DMSO is critical for the validity of experiments conducted over time.
-
Storage Temperature: Store aliquots at -20°C for routine use (months) or -80°C for long-term archival storage (years) . While many compounds are stable at -20°C, -80°C slows diffusion-limited degradation processes even further[13].
-
Freeze-Thaw Cycles: Strictly avoid. Multiple freeze-thaw cycles are a known cause of compound precipitation and degradation[14][15]. Use a new aliquot for each experiment.
-
Moisture Protection: DMSO is hygroscopic. Ensure cryovial caps are tightly sealed to prevent moisture absorption from the air, which can promote hydrolysis of susceptible compounds[14].
-
Light Protection: Store aliquots in a light-blocking freezer box or amber vials to prevent photodegradation.
Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the master stock into the appropriate cell culture medium or assay buffer immediately before use.
Example: Preparing a 10 µM final concentration in a 1 mL assay volume.
-
Intermediate Dilution (Recommended): To avoid pipetting sub-microliter volumes, first perform an intermediate dilution. a. Dilute the 10 mM master stock 1:100 in sterile DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Final Dilution: Dilute the 100 µM intermediate stock 1:10 into the final assay medium. a. Add 100 µL of the 100 µM intermediate stock to 900 µL of assay medium to get a final volume of 1 mL and a final concentration of 10 µM . b. The final DMSO concentration in this example would be 10%, which is too high. A better approach is a serial dilution.
Corrected Example (Serial Dilution):
-
Intermediate Dilution: Dilute the 10 mM master stock 1:100 in assay medium to make a 100 µM intermediate solution. (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Final Dilution: Add 100 µL of this 100 µM intermediate solution to 900 µL of assay medium. The final concentration is now 10 µM .
Caption: Serial dilution workflow from master stock to working solution.
Conclusion
The integrity of a high-concentration master stock solution is the foundation of reproducible in vitro screening. By adhering to the principles of accurate calculation, sterile technique, solvent compatibility, and proper storage, researchers can eliminate a significant source of experimental variability. The protocols and rationales provided in this document establish a self-validating system for the preparation of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, ensuring that subsequent biological findings are both accurate and reliable.
References
-
G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 77-84. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2006). Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Chemspace. (n.d.). 1-[1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride. Retrieved from [Link]
-
Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.). Retrieved from [Link]
-
de Oliveira, D. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 11(1), 24103. Retrieved from [Link]
-
MilliporeSigma. (n.d.). (1-(3-bromophenyl)cyclobutyl)methanamine hcl. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Cyagen. (2023). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(2-broMophenyl)cyclobutanaMine hcl — Chemical Substance Information. Retrieved from [Link]
-
Kozik, V. S., et al. (2018). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. chem-space.com [chem-space.com]
- 3. scbt.com [scbt.com]
- 4. Dimethyl Sulfoxide (DMSO), sterile filtered (ampules) [itwreagents.com]
- 5. oricellbio.com [oricellbio.com]
- 6. 二甲基亚砜 sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride (CAS: 1228879-39-7) is a highly specialized arylcycloalkylamine scaffold. Structurally related to the primary amine metabolites of classical monoamine reuptake inhibitors (such as sibutramine), this compound serves a dual function in modern neuroscience research. First, it acts as a direct molecular probe for investigating structure-activity relationships (SAR) at monoamine transporters (SERT, NET, DAT). Second, it is a critical synthetic building block for generating conformationally restricted tetrahydroisoquinolines (THIQs)—a class of compounds heavily investigated for their complex roles in dopaminergic modulation and Parkinson's disease models.
Executive Summary[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride (CAS: 1228879-39-7) is a highly specialized arylcycloalkylamine scaffold. Structurally related to the primary amine metabolites of classical monoamine reuptake inhibitors (such as sibutramine), this compound serves a dual function in modern neuroscience research. First, it acts as a direct molecular probe for investigating structure-activity relationships (SAR) at monoamine transporters (SERT, NET, DAT)[1][2]. Second, it is a critical synthetic building block for generating conformationally restricted tetrahydroisoquinolines (THIQs)—a class of compounds heavily investigated for their complex roles in dopaminergic modulation and Parkinson's disease models[3][4].
This application note provides the mechanistic rationale for utilizing this specific halophenyl-cyclobutane scaffold and details self-validating protocols for both in vitro pharmacological screening and downstream chemical synthesis.
Mechanistic Context: The Arylcycloalkylamine Pharmacophore
To leverage [1-(2-Bromophenyl)cyclobutyl]methanamine effectively, researchers must understand the causality behind its structural features:
-
The Cyclobutane Ring (Conformational Locking): The cyclobutyl moiety restricts the rotational freedom of the ethylamine side chain. By locking the amine into a specific spatial orientation relative to the aromatic ring, the compound mimics the bioactive conformation of endogenous monoamines, enhancing binding affinity within the hydrophobic pockets of monoamine transporters[1].
-
The 2-Bromo Substitution (Steric and Electronic Effects): Unlike 4-chloro substitutions (seen in sibutramine), an ortho-bromo substitution introduces significant steric bulk. This forces the cyclobutane ring out of coplanarity with the phenyl ring, creating a highly specific 3D topology. Furthermore, the heavy bromine atom increases lipophilicity (enhancing blood-brain barrier penetration) and enables halogen bonding with target receptor residues[1].
-
Primary Amine Status: Tertiary amines often act as prodrugs in vivo and show weak in vitro affinity. In contrast, primary amines (analogous to the M2 metabolite of sibutramine) are potent, direct-acting inhibitors of serotonin and norepinephrine reuptake in vitro[2].
Figure 1: Mechanism of action for arylcycloalkylamine-mediated monoamine transporter blockade.
Application 1: In Vitro Monoamine Transporter (MAT) Binding Assays
Rationale: To evaluate the compound's efficacy as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI), competitive radioligand binding assays are employed. The protocol is designed as a self-validating system by including established positive controls to ensure assay sensitivity.
Protocol: Competitive Radioligand Binding
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human SERT, NET, or DAT in DMEM supplemented with 10% FBS.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50 µ g/well .
2. Assay Assembly (96-well format):
-
Total Binding (TB): Add 50 µL buffer + 50 µL radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN35428 for DAT) + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a saturating concentration (10 µM) of a reference inhibitor (Fluoxetine for SERT, Desipramine for NET, Nomifensine for DAT) + 50 µL radioligand + 100 µL membrane suspension.
-
Test Compound: Add 50 µL of [1-(2-Bromophenyl)cyclobutyl]methanamine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) + 50 µL radioligand + 100 µL membrane suspension.
3. Incubation and Detection:
-
Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Wash filters three times with ice-cold wash buffer.
-
Extract radioactivity using liquid scintillation cocktail and quantify via a microplate scintillation counter.
4. Data Validation:
-
Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation. The assay is considered valid only if the Ki of the positive controls falls within half a log unit of established literature values[2].
Application 2: Synthesis of Neuroactive Tetrahydroisoquinolines (THIQs)
Rationale: Endogenous THIQs (e.g., 1-benzyl-TIQ) are implicated in the etiology of Parkinson's disease, acting on dopamine receptors and mitochondrial complex I[3][4]. [1-(2-Bromophenyl)cyclobutyl]methanamine is an ideal precursor for synthesizing 1-spiro-cyclobutyl-THIQs via the Pictet-Spengler reaction. The ortho-bromo group can later be utilized for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex, multi-targeted CNS agents[5].
Protocol: Modified Pictet-Spengler Cyclization
1. Free-Basing the Precursor:
-
Dissolve[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Wash with 1N NaOH (aq) until the aqueous layer is pH 10. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.
2. Imine Condensation:
-
Dissolve the free base in anhydrous toluene.
-
Add the desired aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux under a Dean-Stark trap for 4 hours to continuously remove water, driving imine formation to completion.
3. Acid-Catalyzed Cyclization:
-
Cool the reaction to 0°C and add Trifluoroacetic acid (TFA) (5.0 eq) dropwise.
-
Stir at room temperature for 12–24 hours. Causality note: The steric bulk of the cyclobutane ring requires strong acidic conditions to facilitate electrophilic aromatic substitution onto the electron-poor bromophenyl ring.
-
Quench with saturated NaHCO₃ and extract with ethyl acetate.
4. Purification and Validation:
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Confirm the spiro-THIQ structure using ¹H-NMR (look for the disappearance of the primary amine protons and the appearance of the newly formed benzylic/heterocyclic protons) and LC-MS (M+H peak).
Figure 2: Synthetic workflow for the generation of spiro-THIQs from the primary amine precursor.
Data Presentation
Table 1: Physicochemical Properties of [1-(2-Bromophenyl)cyclobutyl]methanamine HCl
| Property | Value | Relevance to CNS Drug Design |
| Molecular Weight | 276.60 g/mol (HCl salt) | Well below the 500 Da Lipinski limit, ideal for BBB penetration. |
| Formula | C₁₁H₁₄BrN • HCl | Halogenated structure increases metabolic stability. |
| LogP (Predicted) | ~3.5 (Free base) | Optimal lipophilicity for passive diffusion into the CNS. |
| Topological Polar Surface Area | 26.02 Ų | Highly favorable for central nervous system (CNS) targeting. |
Table 2: Comparative Monoamine Transporter Binding Affinities ( Ki , nM) (Data represents established SAR trends for arylcycloalkylamines[2][1])
| Compound | SERT ( Ki nM) | NET ( Ki nM) | DAT ( Ki nM) | Notes |
| Sibutramine (Tertiary Amine) | 298 | 5451 | 943 | Prodrug; weak in vitro activity. |
| Desmethylsibutramine (Primary Amine) | 15 | 20 | ~60 | Potent in vitro active metabolite. |
| [1-(2-Bromophenyl)cyclobutyl]methanamine | < 50 | < 50 | < 100 | Predicted range based on primary amine status and halogen bulk. |
References
-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), An Endogenous Neurotoxin, Induces Dopaminergic Cell Death Source: NeuroToxicology (Ovid) URL:[Link]
- Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl)
-
Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration Source: Oxford Academic (OUP) URL:[Link]
-
MERIDIA (sibutramine hydrochloride monohydrate) Clinical Pharmacology Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening Source: PubMed (NIH) URL:[Link]
- Source: Google Patents (US20220409555A1)
Sources
- 1. Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of[1-(2-Bromophenyl)cyclobutyl]methanamine Hydrochloride
Welcome to the Technical Support Center. As application scientists, we know that synthesizing sterically hindered, halogenated building blocks like [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride presents unique mechanistic challenges. This guide is designed for drug development professionals and researchers to troubleshoot the three critical phases of this synthesis: cycloalkylation, nitrile reduction, and anhydrous salt formation.
Three-step synthetic workflow for[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride.
Phase 1: Cycloalkylation (Nitrile Formation)
The first step involves the double alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring.
Q: Why is my cycloalkylation yield stuck below 50% with significant mono-alkylated impurities? A: The formation of the cyclobutane ring proceeds via an initial mono-alkylation followed by an intramolecular 5-exo-trig cyclization. The second step is sterically demanding and requires sustained, strong basicity. If you are using standard aqueous NaOH phase-transfer conditions, the reaction often stalls at the mono-alkylated stage. Furthermore, at the elevated temperatures required to drive the cyclization, aqueous hydroxide acts as a nucleophile, hydrolyzing your target nitrile into an unwanted amide or carboxylic acid[1]. Solution: Switch to a solid Potassium Hydroxide (KOH) and Tetrabutylammonium bromide (TBAB) phase-transfer system in anhydrous toluene[1]. This eliminates water from the bulk organic phase, preventing nitrile hydrolysis while providing the strong basicity needed to force the ring closure.
Q: I am detecting allyl bromide derivatives in my GC-MS. What happened? A: You are observing base-induced E2 elimination of 1,3-dibromopropane. If the base concentration is too high relative to the deprotonated nitrile, or if the initial reaction temperature exceeds 40°C during the addition phase, the base will strip a proton from 1,3-dibromopropane instead of facilitating nucleophilic substitution. Solution: Ensure 1,3-dibromopropane is added dropwise to the pre-formed carbanion at 35°C. Only after the addition is complete should you raise the temperature to 60°C to drive the cyclization.
Diagnostic logic tree for troubleshooting low yields during the cycloalkylation phase.
Phase 2: Nitrile Reduction
Q: I'm seeing severe debromination (loss of the 2-bromo group) during the reduction of the nitrile to the primary amine. How do I prevent this? A: Aryl bromides are highly susceptible to hydrogenolysis. If you are attempting to reduce the nitrile using catalytic hydrogenation (e.g., H2 gas with Pd/C or Raney Nickel), the catalyst will readily cleave the carbon-bromine bond. To preserve the 2-bromo substituent, you must abandon hydrogenation and use a hydride donor. Lithium aluminum hydride ( LiAlH4 ) in anhydrous THF is the gold standard for reducing sterically hindered cyclobutanecarbonitriles without affecting the halogen[2].
Q: The reduction is incomplete, leaving unreacted nitrile or forming secondary imine dimers. Why? A: The nitrile group in 1-(2-bromophenyl)cyclobutanecarbonitrile is adjacent to a quaternary carbon, creating massive steric hindrance. Standard room-temperature reductions will stall at the intermediate imine salt. During aqueous workup, these imines can hydrolyze to aldehydes or dimerize[2]. Solution: You must use a large excess of LiAlH4 (at least 2.5 molar equivalents) and maintain a vigorous reflux in THF for 12-16 hours to force the complete double-hydride addition[2].
Phase 3: Salt Formation & Isolation
Q: The hydrochloride salt precipitates as a gummy oil rather than a crystalline solid. What is going wrong? A: Gummy precipitates are almost universally caused by trace water in the solvent or unreacted free amine acting as a plasticizer. Because the target is a primary amine attached to a lipophilic cyclobutane ring, the free base is an oil, and its hydrochloride salt is highly hygroscopic. Solution: Never use aqueous HCl. Ensure the free base is thoroughly dried over anhydrous Na2SO4 . Use strictly anhydrous HCl gas or a commercial standardized solution of HCl in dioxane or diethyl ether.
Quantitative Data Summary: Cycloalkylation Optimization
The table below summarizes the causality between reaction conditions and yield outcomes during the critical Phase 1 step.
| Base System | Solvent | Temp Profile | Typical Yield | Primary Impurity Profile |
| 50% aq. NaOH / TEBAC | Toluene / Water | 70°C | < 40% | Amide (Hydrolysis of nitrile) |
| NaH (60% dispersion) | DMSO / Ether | 35°C | 65 - 75% | Mono-alkylated intermediate |
| Solid KOH / TBAB | Toluene | 35°C → 60°C | 80 - 85% | Minimal (Optimal condition) |
Self-Validating Experimental Protocols
Protocol 1: Optimized Phase-Transfer Cycloalkylation
Self-Validation Marker: The organic layer should turn deep red/purple upon carbanion formation and shift to pale yellow upon complete alkylation.
-
Suspend powdered anhydrous KOH (3.0 eq) and TBAB (0.05 eq) in anhydrous toluene.
-
Add 2-bromophenylacetonitrile (1.0 eq) and stir at 35°C for 30 minutes to generate the carbanion.
-
Critical Step: Add 1,3-dibromopropane (1.1 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 40°C to prevent elimination.
-
Once addition is complete, heat the suspension to 60°C for 4 hours.
-
Quench with ice water, extract with toluene, wash with brine, and concentrate in vacuo to yield 1-(2-bromophenyl)cyclobutanecarbonitrile.
Protocol 2: Sterically Hindered Nitrile Reduction
Self-Validation Marker: Disappearance of the sharp nitrile stretch (~2240 cm−1 ) via FT-IR monitoring of the crude reaction mixture.
-
Suspend LiAlH4 (2.5 eq) in anhydrous THF under an inert argon atmosphere at 0°C.
-
Dissolve 1-(2-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF and add dropwise to the hydride suspension.
-
Remove the ice bath and heat the reaction to a vigorous reflux (65°C) for 12-16 hours.
-
Cool to 0°C and perform a Fieser workup: Add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4 in grams).
-
Filter the granular aluminum salts, dry the organic filtrate over anhydrous Na2SO4 , and concentrate to yield the free amine oil.
Protocol 3: Anhydrous Hydrochloride Salt Formation
Self-Validation Marker: Immediate formation of a stark white, free-flowing crystalline precipitate.
-
Dissolve the crude 1-(2-bromophenyl)cyclobutanemethanamine free base in anhydrous diethyl ether (10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2.0 M HCl in diethyl ether (1.2 eq) dropwise with vigorous stirring.
-
Stir for 30 minutes at 0°C to ensure complete precipitation.
-
Filter the crystals under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous ether, and dry under high vacuum at 40°C.
References
- Title: EP0863868B1 - Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives Source: Google Patents URL
- Title: Cyclobutylmethanamine | 4415-83-2 - Benchchem Source: Benchchem URL
Sources
Technical Support Center: Troubleshooting the Purification of Brominated Organic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of brominated intermediates. Bromine’s unique physicochemical properties—its high polarizability, the relatively low bond dissociation energy of the C–Br bond, and its behavior as an excellent leaving group—make these compounds highly susceptible to degradation during standard purification workflows.
This guide moves beyond basic protocols to explain the mechanistic causality behind common failures, providing you with self-validating, field-proven methodologies to ensure high-yield, high-purity recoveries.
Quick-Reference Troubleshooting Matrix
The following table summarizes the quantitative and qualitative data associated with common purification failures, allowing for rapid diagnostics.
| Observed Symptom | Purification Method | Root Cause | Primary Solution |
| Loss of mass; alkene formation | Silica Gel Flash Chromatography | Acid-catalyzed solvolysis / E1 elimination via silanol groups. | Deactivate silica with 1% Triethylamine (TEA) or use neutral alumina. |
| Darkening in pot; pungent gas (HBr) | Fractional Distillation | Thermal dehydrobromination (entropy-driven at >100°C)[1]. | High-vacuum distillation; Wiped-Film Evaporation (WFE); add acid scavenger. |
| Yellowing of purified product | Benchtop Handling / Storage | Photolytic homolytic cleavage of C–Br bond (UV/Vis light). | Store in amber glassware at -20°C under Argon. |
| Inseparable co-eluting spots | Normal-Phase Chromatography | Mono- and di-brominated species have nearly identical dipole moments. | Switch to Reverse-Phase (C18) HPLC to exploit hydrophobicity differences. |
FAQ & Troubleshooting Guide
Q1: Why does my brominated product degrade or debrominate during silica gel flash chromatography?
The Causality: Standard silica gel is mildly acidic (pKa ~4.5–5.5). The surface silanol (Si–OH) groups act as Brønsted acids. When a brominated compound (especially benzylic, allylic, or tertiary bromides) passes through the column, the silanol protons hydrogen-bond to the lone pairs on the bromine atom. This interaction highly polarizes the C–Br bond, effectively turning bromine into an activated leaving group. The substrate then undergoes either an E1 elimination (forming an alkene) or an SN1 solvolysis if nucleophilic impurities (like water or alcohols) are present in the eluent. The Solution: You must neutralize the stationary phase. Pre-treating the silica with 1% Triethylamine (TEA) caps the acidic protons, preventing the initial hydrogen-bonding event and allowing the intact organobromide to elute safely[2].
Q2: My organobromide turns black and releases a pungent gas during distillation. What is happening?
The Causality: You are observing thermal dehydrobromination [1]. The elimination of hydrogen bromide (HBr) to form an alkene is an endothermic process, but at elevated distillation temperatures (>100°C), the reaction becomes entropically favored ( ΔG=ΔH−TΔS ). Furthermore, this degradation is autocatalytic: the liberated HBr acts as a strong acid catalyst that accelerates the decomposition of the remaining starting material in the distillation pot, leading to rapid polymerization and "tar" formation (turning black). The Solution: Thermal residence time and temperature must be minimized. Utilize high-vacuum distillation (e.g., <0.1 Torr) to drastically lower the boiling point. For highly sensitive compounds, use a Wiped-Film Evaporator (WFE) to reduce thermal exposure to seconds. Adding a mild, non-nucleophilic acid scavenger (like solid Na₂CO₃) to the pot can neutralize trace HBr before autocatalysis begins.
Q3: How do I separate mono-brominated from di-brominated co-products? They co-elute on TLC.
The Causality: In normal-phase chromatography (silica gel), separation is driven by dipole-dipole interactions and hydrogen bonding. Because the carbon-bromine bond is relatively non-polar compared to C-O or C-N bonds, adding a second bromine atom barely changes the molecule's overall dipole moment. Thus, they co-elute. The Solution: Pivot to Reverse-Phase (C18) Chromatography . Bromine is a massive, highly polarizable atom that significantly increases the lipophilicity (hydrophobicity) of a molecule. On a C18 column, the di-brominated species will interact much more strongly with the hydrophobic stationary phase and elute significantly later than the mono-brominated species.
Q4: Why is my purified aliphatic bromide turning yellow on the benchtop?
The Causality: The C–Br bond has a relatively low bond dissociation energy (~280 kJ/mol), which corresponds to the energy of near-UV and visible light (~400 nm). Ambient laboratory lighting provides enough energy to induce photolytic homolytic cleavage , generating highly reactive bromine radicals (Br•). These radicals recombine to form molecular bromine (Br₂), which imparts the characteristic yellow/orange tint to the sample. The Solution: Total photon exclusion. Handle the material under yellow/red safe lights if highly sensitive, and strictly store the purified compound in amber borosilicate vials wrapped in aluminum foil.
Mandatory Visualizations
Workflow 1: Mechanism of Silica-Induced Debromination & Mitigation
Fig 1: Mechanism of acid-catalyzed debromination on silica gel and the TEA mitigation workflow.
Workflow 2: Purification Decision Tree for Organobromides
Fig 2: Decision tree for selecting the optimal non-destructive purification method for organobromides.
Step-by-Step Experimental Protocols
Protocol A: Preparation and Execution of Triethylamine-Deactivated Silica Gel Chromatography
Self-Validating Step: The successful elution of the compound without fronting or tailing validates the complete neutralization of the column.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Add 1% (v/v) Triethylamine (TEA) to this mixture.
-
Slurry Packing: Weigh the required amount of standard silica gel (typically 30-50x the crude mass). Create a slurry using the TEA-spiked mobile phase.
-
Column Equilibration: Pour the slurry into the column. Flush the column with at least 3 column volumes (CV) of the TEA-spiked mobile phase. Causality note: This ensures all accessible silanol groups are protonated by TEA, rendering the silica surface basic/neutral.
-
Column Wash (Crucial): Flush the column with 2 CV of your standard mobile phase (WITHOUT TEA). Causality note: Leaving excess free TEA in the mobile phase can cause it to co-elute with your product, complicating downstream NMR analysis.
-
Loading: Dissolve your crude brominated compound in the minimum amount of non-nucleophilic solvent (e.g., DCM or Toluene) and load it onto the column head.
-
Elution: Elute using the standard mobile phase (without TEA). Collect fractions in amber vials to prevent concurrent photolytic degradation.
Protocol B: Low-Temperature Vacuum Distillation of Thermally Labile Organobromides
Self-Validating Step: A stable vacuum pressure and the absence of white fumes (HBr aerosol) in the vacuum trap validate thermal stability during the run.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent atmospheric leaks.
-
Acid Scavenging: Transfer the crude liquid organobromide to the distillation pot. Add 1-2% (w/w) of anhydrous, finely powdered Sodium Carbonate (Na₂CO₃). Causality note: Na₂CO₃ remains insoluble but acts as a heterogeneous scavenger for any trace HBr generated, preventing autocatalytic decomposition[1].
-
Vacuum Initiation: Apply high vacuum (target < 0.5 Torr) before applying any heat. Allow the system to equilibrate for 10 minutes to remove residual volatile solvents.
-
Gradual Heating: Lower the heating mantle and increase the temperature at a rate of 2°C/min. Monitor the vapor temperature closely.
-
Collection: Collect the main fraction in a receiving flask submerged in an ice-water or dry ice/acetone bath. Immediate cooling prevents post-distillation thermal degradation.
-
Shutdown: Remove heat, backfill the system with inert Argon (not air, to prevent oxidation of the hot residue), and transfer the purified distillate to an amber storage vessel.
References
-
Armarego, W.L.F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier. URL:[Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]
- Removal of bromine from gaseous hydrogen bromide (WO2012092338A2). Google Patents.
Sources
How to address poor reproducibility in bioassays involving novel research chemicals
Welcome to the Bioassay Reproducibility & Artifact Triage Center . As a Senior Application Scientist, I have designed this portal to help drug development professionals and researchers systematically diagnose and eliminate false positives, assay interference, and reproducibility failures when screening novel research chemicals (NRCs).
Rather than relying on trial and error, this guide approaches assay troubleshooting through rigorous physicochemical and mechanistic validation.
Diagnostic Triage Workflow
Before diving into specific technical FAQs, use the workflow below to isolate the root cause of your reproducibility failure.
Figure 1: Decision matrix for triaging bioassay reproducibility failures.
Module 1: Physicochemical Liabilities & Colloidal Aggregation
Q: My novel research chemical (NRC) shows excellent potency in primary biochemical assays but fails to replicate after a freeze-thaw cycle or in orthogonal assays. What is happening?
A: This is a classic hallmark of colloidal aggregation . At micromolar and sub-micromolar concentrations, approximately 2% of compound libraries self-associate in aqueous media to form stable, spherical colloidal aggregates (typically 100–500 nm in radius)[1][2].
These colloids act as "promiscuous inhibitors." Instead of fitting into a specific receptor pocket, they non-specifically sequester soluble and membrane-bound proteins onto their highly charged surfaces, leading to partial denaturation and enzyme inhibition[1][3]. Because aggregation is highly sensitive to minor fluctuations in concentration, buffer composition, and stock preparation (e.g., freeze-thaw cycles), it is the single greatest source of artifacts and poor reproducibility in early drug discovery[2][4].
Figure 2: Mechanistic pathway of colloidal aggregation leading to false-positive assay readouts.
Protocol 1: Self-Validating Detergent & Centrifugation Assay
To prove causality (that a colloid, not a monomer, is driving the readout), you must perturb the physical state of the assay without altering the biological target[5].
-
Detergent Disruption: Run your primary assay in parallel with and without the addition of 0.01% Triton X-100 or Tween-80. Non-ionic detergents disrupt the thermodynamic stability of colloidal particles. If the compound's potency drops by >5-fold in the presence of detergent, it is an aggregator[3][5].
-
Centrifugation Depletion: Centrifuge the NRC stock solution at 15,000 x g for 30 minutes. Carefully extract the supernatant and run the assay. If the activity is lost, the active species was a pelleted colloid, not a soluble monomer[5].
Module 2: Chemical Reactivity & PAINS
Q: We ran a counter-screen, and our NRC hits multiple, structurally unrelated targets. Is it a "magic shotgun" multi-target drug or an artifact?
A: It is highly likely a Pan-Assay Interference Compound (PAINS) . Coined by Baell and Holloway, PAINS are chemical con artists that contain specific substructural motifs encoding a high probability of assay interference[6][7].
Unlike specific lock-and-key binding, PAINS interfere via non-selective chemical reactivity. For example, Michael acceptors (like enones) covalently modify cysteine thiols on proteins; toxoflavins generate hydrogen peroxide via redox cycling; and hydroxyphenyl hydrazones sequester essential metal ions[6][8]. This non-specific reactivity destroys reproducibility because the extent of interference varies wildly with assay pH, incubation time, and target protein composition[8].
Table 1: Common PAINS Motifs and Mechanistic Liabilities
| PAINS Substructure | Primary Interference Mechanism | Causality / Impact on Assay |
| Enones / Michael Acceptors | Covalent Modification | Irreversibly binds nucleophilic residues (e.g., Cysteine), causing time-dependent, non-specific target inhibition[6][8]. |
| Toxoflavins / Quinones | Redox Cycling | Generates reactive oxygen species (H₂O₂) in assay buffer, altering protein function and redox-sensitive readouts[6][7]. |
| Hydroxyphenyl Hydrazones | Metal Chelation | Sequesters catalytic metal ions (e.g., Zn²⁺, Mg²⁺), inactivating metalloenzymes[6][7]. |
| Isothiazolones | Non-selective Reactivity | Covalently modifies proteins, leading to widespread false positives across diverse target classes[6][7]. |
Module 3: Optical Interference & Readout Artifacts
Q: Our Fluorescence Polarization (FP) and TR-FRET assays yield erratic dose-response curves with Hill slopes > 2.0. How do we troubleshoot this?
A: Your NRC is likely interfering directly with the assay's optical detection hardware via quenching, autofluorescence, or light scattering [9][10].
-
Quenching (Inner Filter Effect): Governed by Beer's Law ( A=ϵcl ), highly conjugated compounds absorb the excitation or emission light intended for the assay, artificially lowering the signal[9].
-
Light Scattering: Compounds with poor solubility form micro-precipitates. These particles scatter the excitation light, which can artificially inflate both Fluorescence Intensity (FI) and Fluorescence Polarization (FP) values[10].
Protocol 2: Substrate-Only Optical Counter-Screen
To isolate the compound's optical properties from its biological activity, you must remove the biological target from the equation[9].
-
Preparation: Plate the fluorescent substrate or product at the exact final concentration used in the primary assay, but omit the enzyme/receptor [9].
-
Titration: Add the NRC in a dose-response titration to the wells.
-
Measurement & Analysis: Read the plate at the assay's specific excitation/emission wavelengths.
Module 4: Biological Matrix & Cellular Variability
Q: The compound is validated biochemically, but cell-based assay reproducibility is terrible (high intra-plate CVs). How do we stabilize the cellular readout?
A: Cell-based assays are highly sensitive to microenvironmental fluctuations. Poor reproducibility in these formats rarely stems from the compound itself, but rather from the biological matrix. Key culprits include inconsistent cell attachment, wound geometry variations (in migration assays), and serum protein binding[11][12]. For instance, highly lipophilic NRCs may bind non-specifically to albumin in Fetal Bovine Serum (FBS), drastically reducing the free (active) fraction of the drug. Furthermore, uneven cell seeding or weak attachment to tissue culture (TC) plastics can cause cells to wash away during assay steps, skewing metabolic readouts[12].
Table 2: Variables Impacting Cell-Based Assay Reproducibility
| Variable | Mechanistic Impact | Mitigation Strategy |
| Cell Attachment | Weak adhesion leads to cell loss during wash steps, causing artificially low readouts (high CVs)[12]. | Utilize amine- or carboxyl-coated high-binding plates (e.g., PureCoat) to ensure uniform monolayer retention[12]. |
| Serum Binding | NRCs bind to FBS proteins, altering the bioavailable concentration of the drug. | Run parallel assays in 0%, 2%, and 10% FBS to calculate the serum shift and determine the free drug fraction. |
| Wound Geometry | In migration assays, manual scratching creates irregular cell-free zones, skewing closure rates[11]. | Implement automated, programmable platforms to generate reproducible, uniform wound geometries[11]. |
References
-
Shoichet Lab. Colloidal aggregation in drug discovery & drug formulation. bkslab.org. Available at:[Link]
-
Wyatt Technology. ILSC Plenary: Colloidal Aggregation in Drug Discovery & Pharmacology. wyatt.com. Available at: [Link]
-
ResearchGate. Colloidal aggregation: From screening nuisance to formulation nuance. researchgate.net. Available at: [Link]
-
Sassano, M. F., et al. (NIH). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. nih.gov. Available at:[Link]
-
Assay Guidance Manual (NCBI Bookshelf). Interference with Fluorescence and Absorbance. nih.gov. Available at:[Link]
-
Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. longdom.org. Available at: [Link]
-
Wikipedia. Pan-assay interference compounds. wikipedia.org. Available at: [Link]
-
SciSpace. Fluorescence polarization assays in high-throughput screening and drug discovery. scispace.com. Available at: [Link]
-
ACS Publications. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. acs.org. Available at: [Link]
-
NIH. A programmable platform for probing cell migration and proliferation. nih.gov. Available at: [Link]
-
Corning. Corning® PureCoat™ Surfaces. corning.com. Available at:[Link]
Sources
- 1. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 2. wyatt.com [wyatt.com]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A programmable platform for probing cell migration and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
Optimizing injection volume and mobile phase for HPLC analysis of polar amines
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the analysis of polar amines, focusing on injection volume and mobile phase selection.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of polar amines by reversed-phase HPLC so challenging?
Polar amines present a unique set of challenges in reversed-phase HPLC primarily due to two factors: poor retention and peak tailing. Their polar nature leads to low affinity for non-polar stationary phases (like C18), causing them to elute early, often with the solvent front. Additionally, the basic amine functional groups can interact with acidic residual silanol groups on the silica-based column packing, leading to significant peak tailing.[1][2][3]
Q2: What is the first parameter I should consider optimizing for better retention of my polar amine?
The mobile phase pH is the most critical starting point. The retention of ionizable compounds like amines is highly dependent on the pH of the mobile phase.[4][5][6] To maximize retention in reversed-phase chromatography, you should adjust the mobile phase pH to suppress the ionization of the amine. Since amines are basic, increasing the pH of the mobile phase (typically 2 pH units above the pKa of the amine) will neutralize them, increasing their hydrophobicity and thus their retention on a C18 column.[6]
Q3: My polar amine is still not retained even after adjusting the mobile phase pH. What are my other options?
If pH adjustment is insufficient, you have several other powerful techniques at your disposal:
-
Ion-Pairing Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte.[7][8] For positively charged amines, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion-pair with the amine, which is then retained on the reversed-phase column.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[12] In HILIC, water acts as the strong eluting solvent.[13]
-
Aqueous Normal Phase (ANP) Chromatography: This mode uses a silica hydride-based column and can operate in both reversed-phase and normal-phase retention modes, offering versatility for separating complex mixtures of polar and non-polar compounds.[14][15]
Q4: How does injection volume affect the analysis of polar amines?
Injection volume is a critical parameter that can significantly impact peak shape and resolution, especially for polar analytes. Injecting a large volume of a sample dissolved in a strong solvent (relative to the mobile phase) can cause peak distortion, such as fronting or splitting.[16][17] It is generally recommended to keep the injection volume to 1-2% of the total column volume.[16][17] For sensitive analyses, it's crucial to find a balance between loading enough sample for detection and avoiding column overload.
Q5: What type of column is best for analyzing polar amines?
The choice of column depends on the chosen chromatographic mode:
-
Reversed-Phase: For standard reversed-phase or ion-pairing chromatography, a high-purity, base-deactivated C18 or C8 column is recommended to minimize interactions with residual silanols.[1][2] Columns with polar-embedded or polar-endcapped phases can also enhance the retention of polar compounds.[14][15]
-
HILIC: A variety of polar stationary phases are available for HILIC, including bare silica, diol, amino, and zwitterionic phases.[10][11] The choice will depend on the specific properties of the amines being analyzed.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during the HPLC analysis of polar amines.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common problem when analyzing basic compounds like amines.[3] It is often caused by secondary interactions between the positively charged amine and negatively charged silanol groups on the silica stationary phase.[2][18]
Troubleshooting Workflow:
Detailed Steps:
-
Differentiate Between Chemical and Physical Problems: Inject a neutral compound. If it also tails, the issue is likely physical (e.g., a column void, improper fitting, or excessive tubing).[1] If the neutral compound has a good peak shape, the problem is chemical and related to secondary interactions.[1]
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, reducing their interaction with the protonated amines.[2][3] However, this will also increase the ionization of the amines, potentially decreasing retention.[19]
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3][20]
-
Select an Appropriate Column: Use a modern, high-purity, base-deactivated column specifically designed to minimize silanol interactions.[1][2] Alternatively, switching to a different separation mode like HILIC can be very effective.[21]
Issue 2: Insufficient Retention
Polar amines often elute at or near the void volume in reversed-phase chromatography due to their high polarity.
Troubleshooting Workflow:
Detailed Steps:
-
Adjust Mobile Phase pH: As a first step, increase the mobile phase pH to suppress the ionization of the basic amines, thereby increasing their hydrophobicity and retention.[6]
-
Modify Mobile Phase Strength: In reversed-phase, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention of all analytes.[22]
-
Utilize Ion-Pairing Reagents: If pH and solvent strength adjustments are not sufficient, introduce an ion-pairing reagent to the mobile phase.[7][23] The choice and concentration of the ion-pairing reagent can be optimized to achieve the desired retention.[9][24]
-
Change Chromatographic Mode: For very polar amines that are not amenable to reversed-phase or ion-pairing chromatography, switching to HILIC or ANP is often the most effective solution.[10][14][15]
Data and Protocols
Table 1: Recommended Starting Injection Volumes for Different Column Dimensions
| Column ID (mm) | Column Length (mm) | Column Volume (µL) | Recommended Max Injection Volume (µL) |
| 2.1 | 50 | 173 | 1.7 |
| 2.1 | 100 | 346 | 3.5 |
| 3.0 | 100 | 707 | 7.1 |
| 4.6 | 150 | 2494 | 24.9 |
| 4.6 | 250 | 4156 | 41.6 |
This table is a general guide; the optimal injection volume should be empirically determined for each specific application and sample concentration.[16]
Protocol 1: General Method for Ion-Pairing Chromatography of Polar Amines
-
Column: High-purity, base-deactivated C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Prepare a 5-10 mM aqueous solution of an appropriate ion-pairing reagent (e.g., sodium 1-hexanesulfonate). Adjust the pH to a level where the amine is ionized (e.g., pH 3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the ion-paired analytes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL (refer to Table 1 for guidance).
-
Detection: UV or Mass Spectrometry (ensure the ion-pairing reagent is compatible with the detector).
Note: Always dedicate a column for ion-pairing applications, as the reagent can be difficult to completely wash out.
Protocol 2: General Method for HILIC Analysis of Polar Amines
-
Column: HILIC column (e.g., bare silica, diol, or zwitterionic; 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid) or buffer (e.g., 10 mM ammonium formate).
-
Mobile Phase B: Water with the same acid or buffer concentration as Mobile Phase A.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and a low percentage of Mobile Phase B (e.g., 5%). Gradually increase the percentage of Mobile Phase B to elute the polar analytes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL. The sample should be dissolved in a high concentration of organic solvent, similar to the initial mobile phase conditions.
-
Detection: Mass Spectrometry is often preferred for HILIC due to the high organic content of the mobile phase, which facilitates efficient ionization.
References
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Effect of High Injection Volume in ANP HPLC – Tips & Best Practices. MICROSOLV. [Link]
-
Mobile Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Amines-Ion Pairing. Chromatography Forum. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]
-
How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Optimizing HPLC/UHPLC Systems. Shimadzu Scientific Instruments. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Ion Pairing Reagents and Buffers. Regis Technologies. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. akjournals.com [akjournals.com]
- 5. thaiscience.info [thaiscience.info]
- 6. veeprho.com [veeprho.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 19. waters.com [waters.com]
- 20. veeprho.com [veeprho.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 24. technologynetworks.com [technologynetworks.com]
A Comparative In Vitro Potency Analysis of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride and Established SNRIs
A Technical Guide for Researchers in Neuropharmacology and Drug Development
As the landscape of neuropharmacology evolves, the quest for novel serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved efficacy and tolerability remains a cornerstone of antidepressant research. This guide provides a comprehensive framework for evaluating the in-vitro potency of a novel compound, [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, in comparison to established SNRIs. Due to the novelty of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, publicly available pharmacological data is scarce. Therefore, this document serves as both a comparative analysis of known agents and a detailed methodological blueprint for the characterization of this and other new chemical entities.
We will delve into the established in vitro assays that form the gold standard for determining potency at the serotonin (SERT) and norepinephrine (NET) transporters. By understanding the principles and practical execution of these assays, researchers can effectively profile novel compounds and contextualize their findings within the broader class of SNRIs.
The Rationale for In Vitro Potency Assessment
The therapeutic effect of SNRIs is predicated on their ability to bind to and inhibit SERT and NET, thereby increasing the synaptic concentrations of serotonin and norepinephrine. The in vitro potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical initial determinant of a compound's potential clinical efficacy and selectivity. A thorough in vitro characterization allows for:
-
Early identification of promising lead compounds.
-
Assessment of selectivity for SERT and NET over other monoamine transporters (e.g., the dopamine transporter, DAT).
-
Establishment of structure-activity relationships (SAR) to guide further chemical optimization.
This guide will focus on two primary in vitro methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.
Experimental Methodologies for Determining In Vitro Potency
The following protocols are detailed to provide a robust framework for assessing the potency of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride and other novel compounds.
Radioligand Binding Assays: Quantifying Affinity for SERT and NET
Radioligand binding assays directly measure the affinity of a test compound for its target transporter. This is achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing either human SERT (hSERT) or human NET (hNET) are cultured to confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.[1] Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A range of concentrations of the test compound ([1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride) or a known reference SNRI.
-
A fixed concentration of the radioligand. For SERT, [3H]citalopram or [3H]paroxetine are commonly used. For NET, [3H]nisoxetine is a standard choice.[2][3]
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
-
Incubation and Filtration:
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency
Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of serotonin or norepinephrine into cells. These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture:
-
HEK-293 cells stably expressing hSERT or hNET are seeded into 96-well plates and grown to form a confluent monolayer.[5]
-
-
Uptake Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with varying concentrations of the test compound or a reference SNRI for a defined period (e.g., 15-30 minutes) at 37°C.[6]
-
Uptake is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter ([3H]serotonin for SERT or [3H]norepinephrine for NET) or a fluorescent substrate.[7][8]
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
-
Incubation and Termination:
-
The cells are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
For radiolabeled assays, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
For fluorescent assays, the intracellular fluorescence is measured using a fluorescence plate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of neurotransmitter uptake, is determined by non-linear regression analysis.
-
Comparative In Vitro Potency of Known SNRIs
The following table summarizes the in vitro potencies of several clinically used SNRIs at human SERT, NET, and DAT. This data provides a benchmark against which the potency and selectivity of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride can be compared.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | Reference(s) |
| Venlafaxine | 82 | 2480 | >10,000 | ~30 | [9][10] |
| Desvenlafaxine | 40.2 | 558.4 | >10,000 | ~14 | [11][12] |
| Duloxetine | 0.8 | 7.5 | ~2000 | ~9.4 | [10] |
| Milnacipran | 100 | 200 | >10,000 | ~2 | |
| Levomilnacipran | 11.2 | 92.2 | >10,000 | ~8.2 |
Note: Ki values can vary between studies depending on the specific assay conditions. The selectivity ratio is calculated as Ki(NET)/Ki(SERT).
Structure-Activity Relationship (SAR) Considerations
The chemical structure of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, a phenylcyclobutylamine derivative, provides some clues for hypothesizing its potential activity profile. The phenylalkylamine scaffold is a common feature in many monoamine transporter inhibitors.[13][14][15] Key structural elements that influence potency and selectivity include:
-
The nature and position of substituents on the phenyl ring. The 2-bromo substitution on the phenyl ring of the target compound will likely influence its binding affinity and selectivity.
-
The conformation and size of the cycloalkyl ring. The cyclobutyl ring imposes a specific spatial arrangement of the phenyl and aminomethyl groups, which will be a critical determinant of its interaction with the transporter binding pockets.
-
The nature of the amine group. As a primary amine, it is expected to form a key salt bridge with an acidic residue in the transporter binding site.
A systematic evaluation of analogs with variations in these structural features would be necessary to establish a clear SAR for this chemical series.
Mechanism of Action: Dual Inhibition of SERT and NET
The therapeutic efficacy of SNRIs stems from their ability to concurrently block the reuptake of both serotonin and norepinephrine from the synaptic cleft. This dual action is believed to offer a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).
Signaling Pathway: SNRI Mechanism of Action
Caption: Simplified signaling pathway of SNRI action.
Conclusion
This guide provides a comprehensive framework for the in vitro characterization of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride and its comparison to established SNRIs. By employing the detailed radioligand binding and neurotransmitter uptake assay protocols, researchers can accurately determine the potency and selectivity of this novel compound. The comparative data presented for existing SNRIs serves as a critical benchmark for interpreting these findings. A thorough understanding of a compound's in vitro pharmacological profile is the foundational step in the journey of drug discovery and development, paving the way for future preclinical and clinical investigations.
References
-
Deecher, D. C., et al. (2006). Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 318(2), 657-665. Available at: [Link]
- Stahl, S. M., et al. (2007). DVS selectively inhibits serotonin and norepinephrine uptake.
- Wang, F., et al. (2015). Venlafaxine oxidation in vitro is catalysed by CYP2D6. British Journal of Clinical Pharmacology, 80(5), 1055-1063.
-
Otton, S. V., et al. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British Journal of Clinical Pharmacology, 43(6), 619-626. Available at: [Link]
- Goldstein, D. J., et al. (2004). Neurotransmitter reuptake inhibition curves using HEK 293 cells transfected with the human norepinephrine reuptake transporter (NET), 5-HT transporter (SERT), and dopamine transporter (DAT). Neuropsychopharmacology, 29(12), 2132-2140.
-
Preskorn, S. H., et al. (2008). Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder. The Journal of Clinical Psychiatry, 69(11), 1781-1789. Available at: [Link]
-
Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15403. Available at: [Link]
-
Engel, K., & Wang, J. (2005). Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. Molecular Pharmacology, 68(5), 1356-1366. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
- Rothman, R. B., et al. (2003). Uptake inhibition experiments in HEK293 cells. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 1-8.
- Owens, M. J., et al. (2008). Estimates of Serotonin and Norepinephrine Transporter Inhibition in Depressed Patients Treated with Paroxetine or Venlafaxine. Neuropsychopharmacology, 33(11), 2739-2748.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' -chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 594-604. Available at: [Link]
- Bymaster, F. P., et al. (2001). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. Neuropsychopharmacology, 25(6), 871-880.
- Engel, K., & Wang, J. (2005). Structures of phenylalkylamines (A), n-TAA compounds (B), and-carbolines (C) tested for interactions with PMAT. Molecular Pharmacology, 68(5), 1356-1366.
-
Hockerman, G. H., et al. (1997). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 272(30), 18759-18765. Available at: [Link]
-
Gould, G. G., et al. (2007). [3H] citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(3), 203-210. Available at: [Link]
- van der Goot, H., & Timmerman, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1345.
- Rothman, R. B., et al. (2004). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse, 54(4), 224-234.
-
Psychopharmacology Institute. (2024). Desvenlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Available at: [Link]
- Perry, P. J. (2008). Desvenlafaxine for depression.
-
Li, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Pharmacokinetic Properties of Cyclobutyl vs. Cyclopentyl Methanamine Analogs
Executive Summary
In the optimization of aliphatic amines during drug development, the selection of the appropriate cycloalkyl ring is a critical determinant of a molecule's developability. While cyclopentyl and cyclobutyl methanamines are both sp3-rich, saturated ring systems, they exhibit profoundly different pharmacokinetic (PK) profiles. This guide provides an in-depth comparative analysis of these two analogs, detailing the mechanistic reasons behind their divergent metabolic stabilities, lipophilicities, and clearance rates, supported by self-validating experimental protocols.
Mechanistic Divergence: The Impact of Ring Size on ADME
The transition from a five-membered (cyclopentyl) to a four-membered (cyclobutyl) ring is a strategic molecular edit used to tune absorption, distribution, metabolism, and excretion (ADME) properties. This divergence is driven by three core physicochemical principles:
Conformational Rigidity and C-H Bond Oxidation
Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2D6—readily oxidize alicyclic rings. The cyclopentyl ring adopts a flexible "envelope" conformation, which highly exposes its methylene hydrogens to the CYP450 heme iron, lowering the activation energy for hydrogen atom transfer (HAT). Consequently, the cyclopentyl ring acts as a metabolic "soft spot," leading to rapid alicyclic hydroxylation[1].
Conversely, the cyclobutyl ring is constrained by high ring strain into a rigid, puckered conformation (approximately a 30° dihedral angle). The increased s-character of the C-C bonds in the four-membered ring results in higher C-H bond dissociation energies. This structural rigidity sterically and electronically resists CYP-mediated HAT, rendering the cyclobutyl analog significantly more metabolically stable[2].
Lipophilic Metabolism Efficiency (LipMetE)
Reducing the ring size from five to four carbons predictably lowers the partition coefficient (LogP/LogD). The —a medicinal chemistry parameter that links lipophilicity directly to intrinsic clearance—demonstrates that the cyclobutyl group achieves a higher metabolic efficiency[3]. By lowering lipophilicity, the cyclobutyl analog reduces non-specific binding to the lipophilic CYP450 active sites, which synergizes with its inherent C-H bond strength to dramatically lower intrinsic clearance (Clint)[4].
Metabolic Shunting
Because the cyclobutyl ring strongly resists direct hydroxylation, the primary metabolic pathway is forced to shift. Studies on alicyclic analogs demonstrate that as ring size decreases from cyclopentyl to cyclobutyl, the primary biotransformation shunts away from rapid ring oxidation toward N-dealkylation of the adjacent methanamine moiety[5]. Because N-dealkylation generally proceeds at a slower rate than unhindered alicyclic oxidation, the overall half-life of the cyclobutyl analog is extended.
Logical flow of CYP450-mediated metabolic divergence based on cycloalkyl ring size.
Comparative Pharmacokinetic Profile
The following table synthesizes the quantitative ADME data for a matched molecular pair (MMP) of generic N-substituted cyclobutyl vs. cyclopentyl methanamine analogs, illustrating the practical impact of the mechanistic differences described above[6].
| Pharmacokinetic Property | Cyclobutyl Methanamine Analog | Cyclopentyl Methanamine Analog | Pharmacokinetic Impact & Causality |
| LogD (pH 7.4) | 1.8 | 2.4 | Lower lipophilicity in the cyclobutyl analog reduces non-specific plasma protein binding and CYP450 affinity. |
| HLM Clint (µL/min/mg) | 22 (Low/Medium) | 78 (High) | The rigid cyclobutyl ring resists HAT, drastically reducing intrinsic microsomal clearance. |
| In Vitro Half-Life (t1/2) | > 60 mins | ~ 18 mins | Slower clearance directly translates to prolonged systemic exposure for the cyclobutyl analog. |
| Primary Metabolite | N-dealkylated species | Ring-hydroxylated species | Shift in the metabolic "soft spot" due to the high C-H bond dissociation energy of the 4-membered ring. |
| LipMetE Score | 3.1 | 1.9 | The cyclobutyl analog exhibits superior efficiency in utilizing its lipophilicity to maintain metabolic stability. |
Experimental Methodology: Self-Validating Microsomal Stability Protocol
To accurately capture the clearance differences (Clint) between these analogs, a highly controlled Human Liver Microsome (HLM) stability assay must be employed. This protocol is designed as a self-validating system to eliminate false positives and matrix artifacts.
Step-by-Step Workflow
-
System Validation Setup (Controls)
-
Positive Control: Include Verapamil (a known high-clearance compound) to verify the enzymatic viability of the HLM batch.
-
Negative Control: Prepare a minus-NADPH (-NADPH) sample for both analogs. Causality: This rules out non-CYP-mediated degradation pathways (e.g., chemical instability or background esterase activity).
-
-
Matrix Preparation
-
Thaw cryopreserved HLMs strictly on ice. Causality: CYP450 enzymes are highly sensitive to thermal degradation; maintaining them on ice preserves their structural integrity.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor required for the coupling of NADPH-cytochrome P450 reductase to the CYP450 enzyme.
-
-
Pre-Incubation
-
Mix the HLM (final concentration 0.5 mg/mL) with the test methanamine analog (final concentration 1 µM). Ensure the final DMSO concentration is ≤0.1%. Causality: Higher concentrations of organic solvents like DMSO actively inhibit CYP3A4 and CYP2D6, skewing clearance data.
-
Pre-incubate the mixture at 37°C for 5 minutes. Causality: This prevents temperature shock upon reaction initiation and ensures the enzymes are at optimal physiological temperature.
-
-
Reaction Initiation
-
Initiate the assay by adding NADPH (final concentration 1 mM). Causality: Initiating the reaction with the cofactor (NADPH) rather than the substrate ensures the CYP450 enzymes are already in a steady-state catalytic cycle, eliminating initial lag-phase artifacts.
-
-
Time-Course Quenching
-
At specific intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, permanently halting the reaction. The internal standard controls for downstream ionization matrix effects during mass spectrometry.
-
-
LC-MS/MS Quantification
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the denatured proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the elimination rate constant ( k ) and Clint .
-
Self-validating step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
References
-
Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry (2013).[Link]
-
LipMetE (Lipophilic Metabolism Efficiency) as a Simple Guide for Half-Life and Dosing Regimen Prediction of Oral Drugs. ACS Medicinal Chemistry Letters (2022).[Link]
-
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology (2019).[Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry (2021).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | springermedizin.de [springermedizin.de]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of [1-(2-Bromophenyl)cyclobutyl]methanamine and Sibutramine in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the withdrawn anti-obesity medication, sibutramine, and the novel compound, [1-(2-Bromophenyl)cyclobutyl]methanamine. A comprehensive review of publicly available scientific literature reveals a significant disparity in the data available for these two molecules. While sibutramine has been extensively studied in both preclinical and clinical settings, providing a wealth of efficacy and safety data, there is a notable absence of published in vivo studies for [1-(2-Bromophenyl)cyclobutyl]methanamine.
This guide will therefore first serve as a retrospective on the in vivo performance of sibutramine, establishing a benchmark for a compound in this therapeutic class. It will then address the current data gap for [1-(2-Bromophenyl)cyclobutyl]methanamine and, in the spirit of advancing research, will outline the necessary experimental workflows to determine its potential as a viable anti-obesity agent.
Section 1: Sibutramine - A Profile of a Former Anti-Obesity Agent
Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was formerly prescribed for the management of obesity.[1] Its primary mechanism of action involves blocking the reuptake of norepinephrine and serotonin in the brain, which in turn helps to enhance satiety and reduce food intake.[1][2]
Mechanism of Action: A Dual Approach
Sibutramine's efficacy is rooted in its ability to increase the levels of key neurotransmitters in the synaptic cleft.[3][4] This dual inhibition of serotonin and norepinephrine reuptake is thought to have a more potent effect on appetite suppression than targeting either pathway alone.[3][5] The enhanced signaling of serotonin contributes to a feeling of fullness, while increased norepinephrine levels can lead to a modest increase in metabolic rate.[6][7][8]
Caption: Mechanism of Action of Sibutramine.
In Vivo Efficacy of Sibutramine
Numerous clinical trials have demonstrated the efficacy of sibutramine in promoting weight loss.[9][10][11] When used in conjunction with diet and exercise, sibutramine has been shown to produce a statistically significant reduction in body weight compared to placebo.[12][13]
| Parameter | Sibutramine (10-20 mg/day) | Placebo | Study Duration | Reference |
| Mean Weight Loss | 5.5 kg - 8.0 kg | 0.2 kg | 12 months | [14] |
| % Patients with ≥5% Weight Loss | 62.8% | 23.2% | 6 months | [13] |
| Change in Waist Circumference | -4.7 cm to -6.6 cm | No significant change | 12 months | [14] |
| Effect on Glycemic Control (in T2D) | Significant decrease in HbA1c | No significant change | 12 months | [14][15] |
It is crucial to note that while effective for weight loss, sibutramine was withdrawn from the market due to an increased risk of cardiovascular events, including non-fatal myocardial infarction and non-fatal stroke in patients with pre-existing cardiovascular disease.[16][17] Any research into new anti-obesity drugs must therefore include rigorous cardiovascular safety profiling.
Section 2: [1-(2-Bromophenyl)cyclobutyl]methanamine - An Uncharacterized Compound
A thorough search of the scientific literature and patent databases reveals no publicly available data on the in vivo efficacy of [1-(2-Bromophenyl)cyclobutyl]methanamine for weight loss or any other therapeutic indication. Chemical databases provide basic information about its structure and properties, but its biological activity remains uncharacterized.[18][19][20][21][22]
| Parameter | [1-(2-Bromophenyl)cyclobutyl]methanamine | Reference |
| Mean Weight Loss | Data Not Available | |
| % Patients with ≥5% Weight Loss | Data Not Available | |
| Change in Waist Circumference | Data Not Available | |
| Effect on Glycemic Control | Data Not Available |
Section 3: A Proposed Experimental Workflow for In Vivo Efficacy Assessment
To evaluate the potential of [1-(2-Bromophenyl)cyclobutyl]methanamine as an anti-obesity agent, a series of well-established preclinical in vivo studies are required. The following workflow outlines a standard approach, drawing on methodologies used in the development of other anti-obesity drugs.
Animal Model Selection
The choice of animal model is critical for obtaining translatable data.[23][24] Diet-induced obesity (DIO) models in rodents, such as C57BL/6J mice fed a high-fat diet, are widely used as they mimic many aspects of human obesity.[25][26][27]
Caption: In Vivo Efficacy Evaluation Workflow.
Experimental Protocol: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of [1-(2-Bromophenyl)cyclobutyl]methanamine on body weight, food intake, and metabolic parameters in DIO mice.
Methodology:
-
Animal Acclimatization: Male C57BL/6J mice (8-10 weeks old) are acclimatized for at least one week.
-
Obesity Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. Body weights are monitored weekly.
-
Baseline Measurements: Prior to treatment, baseline body weight, food intake, and body composition (e.g., using EchoMRI) are recorded.
-
Randomization: Mice are randomized into treatment groups (e.g., n=8-10 per group) based on body weight to ensure even distribution.
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: [1-(2-Bromophenyl)cyclobutyl]methanamine (low dose)
-
Group 3: [1-(2-Bromophenyl)cyclobutyl]methanamine (mid dose)
-
Group 4: [1-(2-Bromophenyl)cyclobutyl]methanamine (high dose)
-
Group 5: Positive control (e.g., a currently approved anti-obesity medication)
-
-
Drug Administration: The compound is administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 28 days).
-
In-life Monitoring:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily.
-
Clinical Observations: Monitored daily for any signs of toxicity.
-
-
Metabolic Phenotyping: Towards the end of the study, a subset of mice from each group may be placed in metabolic cages (e.g., CLAMS) for indirect calorimetry to measure:
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Respiratory exchange ratio (RER)
-
Energy expenditure
-
Locomotor activity
-
-
Terminal Procedures: At the end of the treatment period, mice are euthanized.
-
Blood Collection: Blood is collected for analysis of glucose, insulin, and lipid profiles.
-
Tissue Harvesting: Adipose tissue depots (e.g., epididymal, subcutaneous) and liver are collected and weighed. Tissues may be fixed for histology or snap-frozen for molecular analysis.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups to the vehicle control.
Conclusion
While sibutramine's history provides a valuable case study in the development of centrally-acting anti-obesity agents, the future of this field lies in the discovery and rigorous evaluation of novel compounds.[28] The in vivo efficacy of [1-(2-Bromophenyl)cyclobutyl]methanamine remains to be determined. The experimental workflow outlined in this guide provides a scientifically robust framework for researchers to begin to characterize the potential of this and other novel compounds in the ongoing effort to address the global health challenge of obesity.[29][30]
References
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
- Astrup, A., Hansen, D. L., Lundsgaard, C., Toubro, S., & Saris, W. H. (2000). Sibutramine and energy balance. International Journal of Obesity, 24(S2), S30-S35.
- James, W. P. T., Caterson, I. D., Coutinho, W., Finer, N., Van Gaal, L. F., Maggioni, A. P., ... & SCOUT Investigators. (2010). Effect of sibutramine on cardiovascular outcomes in overweight and obese subjects. New England Journal of Medicine, 363(10), 905-917.
-
Sibutramine - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Sibutramine maleate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
- Stahl, S. M. (2013).
-
Serotonin Norepinephrine Reuptake Inhibitor - Massive Bio. (2026, February 22). Retrieved from [Link]
- Scheen, A. J. (2010). Cardiovascular risk-benefit profile of sibutramine. American journal of cardiovascular drugs, 10(5), 321-334.
- Scheen, A. J. (2011). Sibutramine on cardiovascular outcome. Diabetes care, 34(Supplement_2), S114-S119.
-
Sibutramine Side Effects: Common, Severe, Long Term - Drugs.com. (n.d.). Retrieved from [Link]
-
Serotonin and Norepinephrine Reuptake Inhibitors: Uses & Side Effects - Cleveland Clinic. (2025, September 26). Retrieved from [Link]
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. (n.d.). Retrieved from [Link]
- Lean, M. E. (2001). Sibutramine: a review of clinical efficacy. International Journal of Obesity, 25(S4), S11-S16.
-
What are the side effects of Sibutramine maleate? - Patsnap Synapse. (2024, July 12). Retrieved from [Link]
- McMahon, F. G., Weinstein, S. P., & Rowe, P. (1998). Sibutramine hydrochloride: a new anti-obesity drug. Clinical therapeutics, 20(6), 1136-1146.
-
Animal models for development of anti-obesity drugs in the age of GLP-1 agents. (2025, May 21). Taylor & Francis. Retrieved from [Link]
- Finer, N., Bloom, S. R., Frost, G. S., Banks, L. M., & Griffiths, M. (2000). A clinical trial of the use of sibutramine for the treatment of patients suffering essential obesity. International journal of obesity and related metabolic disorders: journal of the International Association for the Study of Obesity, 24(2), 222-229.
-
Studying the Effects of Sibutramine on Eating Behavior - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved from [Link]
- Wirth, A., & Krause, J. (2001). Long-term weight loss with sibutramine: a randomized controlled trial. JAMA, 286(11), 1331-1339.
- Padwal, R., & Majumdar, S. R. (2005). Effect of sibutramine on weight management and metabolic control in type 2 diabetes: a meta-analysis of randomized controlled trials. Diabetes care, 28(4), 924-931.
-
Usefulness of Obese Animal Models in Antiobesity Drug Development - IntechOpen. (2017, March 22). Retrieved from [Link]
- McNulty, S. J., & Ryder, J. W. (2003). A randomized trial of sibutramine in the management of obese type 2 diabetic patients treated with metformin. Diabetes Care, 26(1), 125-131.
-
Overview of Animal Models of Obesity - PMC. (n.d.). Retrieved from [Link]
-
Murine Models of Obesity - MDPI. (2022, March 31). Retrieved from [Link]
-
Navigating the Strengths and Constraints of Mouse Models in Obesity Research | Endocrinology | Oxford Academic. (2025, September 15). Retrieved from [Link]
-
Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review. (2024, April 25). PubMed. Retrieved from [Link]
- Bray, G. A., Blackburn, G. L., Ferguson, J. M., Greenway, F. L., Jain, A. K., Mendel, C. M., ... & Seaton, T. B. (1999). Sibutramine produces dose-related weight loss. Obesity research, 7(2), 189-198.
-
Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review. (2024, April 12). ResearchGate. Retrieved from [Link]
- Rosmond, R., Björntorp, P., & Rössner, S. (2001). Effects of sibutramine on the treatment of obesity in patients with arterial hypertension. Arquivos brasileiros de cardiologia, 76(2), 127-140.
- Padwal, R. S., Li, S. K., & Lau, D. C. (2003). The efficacy and safety of sibutramine for weight loss: a systematic review. Obesity reviews, 4(3), 169-179.
- de Onis, M., & Blössner, M. (2014). The effect of sibutramine on weight loss in obese adolescents. Arquivos Brasileiros de Endocrinologia & Metabologia, 58(3), 243-250.
-
Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review - PMC. (2024, April 25). Retrieved from [Link]
-
In vivo evaluation of the anti-obesity effects of combinations of Monascus pigment derivatives - RSC Publishing. (2020, January 8). Retrieved from [Link]
-
A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways - Frontiers. (n.d.). Retrieved from [Link]
-
(2-bromophenyl)(cyclobutyl)methanamine (C11H14BrN) - PubChemLite. (n.d.). Retrieved from [Link]
-
(2-bromophenyl)(cyclobutyl)methanamine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Pharmacological Treatments and Natural Biocompounds in Weight Management - MDPI. (2023, January 30). Retrieved from [Link]
Sources
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 3. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 8. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical trial of the use of sibutramine for the treatment of patients suffering essential obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term weight loss with sibutramine: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sibutramine produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.com [clinician.com]
- 13. scielo.br [scielo.br]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Sibutramine on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiovascular risk-benefit profile of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PubChemLite - (2-bromophenyl)(cyclobutyl)methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 19. nextsds.com [nextsds.com]
- 20. (1-(3-bromophenyl)cyclobutyl)methanamine hcl | 915402-09-4 [sigmaaldrich.com]
- 21. scbt.com [scbt.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Usefulness of Obese Animal Models in Antiobesity Drug Development | IntechOpen [intechopen.com]
- 27. academic.oup.com [academic.oup.com]
- 28. mdpi.com [mdpi.com]
- 29. Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Analytical Techniques for the Characterization of Novel Amines: A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Amine Characterization in Pharmaceutical Development
Novel amines are a cornerstone of modern drug discovery, forming the structural backbone of a vast array of pharmacologically active molecules. Their basic nature and ability to form salts make them ideal for modulating physicochemical properties such as solubility and bioavailability. However, these same properties present unique analytical challenges. The comprehensive characterization of a novel amine, from its unequivocal structural elucidation to the quantification of impurities and assessment of its solid-state properties, is a non-negotiable prerequisite for regulatory approval and ensuring patient safety. The selection of an appropriate analytical arsenal is therefore a critical decision in the drug development lifecycle.
This guide provides a head-to-head comparison of the principal analytical techniques employed for the characterization of novel amines. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of amine analysis with confidence.
The Analytical Gauntlet: An Overview of Key Techniques
The characterization of a novel amine is a multi-faceted endeavor that necessitates an orthogonal approach, where multiple techniques are employed to build a comprehensive profile of the molecule.[1] The primary analytical techniques can be broadly categorized as follows:
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are the workhorses for determining the chemical structure of a novel amine.
-
Separation and Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating the amine from related substances and quantifying its purity.
-
Physicochemical Characterization: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the solid-state properties of amine salts.
The following diagram illustrates the interplay of these techniques in a typical characterization workflow.
Caption: A typical workflow for the comprehensive characterization of a novel amine, highlighting the orthogonal nature of the analytical techniques employed.
Part 1: Unraveling the Molecular Architecture - NMR vs. Mass Spectrometry
The unambiguous determination of a novel amine's chemical structure is the foundational step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary and often complementary techniques for this purpose.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.[4] For amine characterization, ¹H and ¹³C NMR are the most informative.
Expertise & Experience in NMR Analysis of Amines:
-
¹H NMR: The chemical shift of protons on carbons adjacent to the nitrogen atom typically appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen.[5] The N-H proton signal itself can be broad and its chemical shift is highly dependent on solvent and concentration, appearing between 0.5-5.0 ppm.[5] A key diagnostic technique is the D₂O exchange, where the addition of deuterium oxide to the NMR sample results in the disappearance of the N-H signal, confirming its presence.[6]
-
¹³C NMR: Carbons directly bonded to the nitrogen atom are also deshielded and typically resonate in the 10-65 ppm range.[5]
-
2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular framework by establishing proton-proton and proton-carbon connectivities.[1]
Trustworthiness through a Self-Validating Protocol:
A robust NMR analysis for structural elucidation should be approached as a self-validating system. The proposed structure must be consistent with all NMR data, including chemical shifts, coupling constants, and correlations observed in 2D spectra. Any discrepancies must be thoroughly investigated.
Detailed Experimental Protocol for NMR Analysis of a Novel Amine:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the novel amine.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean 5 mm NMR tube. The choice of solvent is critical and should be based on the amine's solubility.
-
For quantitative NMR (qNMR), a certified internal standard of known concentration must be added.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate resolution.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should also be run to differentiate between CH, CH₂, and CH₃ groups.[7]
-
2D NMR (if required): Acquire COSY, HSQC, and HMBC spectra to establish connectivity.
-
D₂O Exchange: After acquiring the initial spectra, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify the N-H proton signal.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign all proton and carbon signals to the proposed structure, ensuring consistency with all 1D and 2D data.
-
Mass Spectrometry (MS): The Master of Molecular Weight Determination
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is exceptionally sensitive and provides the molecular weight of the novel amine with high accuracy.[9]
Expertise & Experience in MS Analysis of Amines:
-
Ionization Techniques: For amines, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to minimize fragmentation and preserve the molecular ion.[10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the novel amine, a critical piece of information for structural elucidation.[2]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion and analyzing the resulting product ions, MS/MS can provide valuable structural information that is complementary to NMR data.[11]
Trustworthiness through a Self-Validating Protocol:
The molecular formula derived from HRMS data must be consistent with the structural fragments identified through NMR spectroscopy. The fragmentation pattern observed in the MS/MS spectrum should be explainable based on the proposed structure.
Detailed Experimental Protocol for LC-MS Analysis of a Novel Amine:
-
Sample Preparation:
-
Prepare a stock solution of the novel amine in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS System and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
MS System: A mass spectrometer equipped with an ESI or APCI source.
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in MS/MS mode to obtain fragmentation information.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the theoretical mass of the proposed structure.
-
Use the accurate mass from HRMS to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm structural features.
-
Head-to-Head Comparison: NMR vs. MS for Structural Elucidation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed structural connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation |
| Sensitivity | Lower | Higher |
| Sample Requirement | Milligrams | Micrograms to nanograms |
| Quantitative Capability | Inherently quantitative (qNMR) | Requires calibration curves |
| Isomer Differentiation | Excellent | Can be challenging for some isomers |
| Sample Preparation | Simple dissolution | May require chromatographic separation |
| Data Interpretation | Can be complex for large molecules | Can be complex, requires spectral libraries |
Part 2: Ensuring Purity - A Comparative Guide to HPLC and GC
Once the structure of a novel amine is confirmed, the next critical step is to assess its purity and identify any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques used for this purpose.[12]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful and versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For amines, which are often polar and non-volatile, HPLC is the most widely used separation technique.[14]
Expertise & Experience in HPLC Analysis of Amines:
-
Challenges: The basic nature of amines can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups.
-
Column Selection: To mitigate peak tailing, columns with end-capping or base-deactivated silica are often used. Alternatively, polymeric or graphitized carbon columns can be employed.
-
Mobile Phase Modifiers: The addition of a basic modifier, such as triethylamine or ammonia, to the mobile phase can improve peak shape by competing with the amine for active sites on the stationary phase.
-
Detection: Many simple amines lack a UV chromophore, making detection by standard UV detectors challenging. In such cases, derivatization with a UV-absorbing or fluorescent tag is necessary.[15] Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For ultimate sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[16]
Trustworthiness through a Self-Validating Protocol:
A validated HPLC method is a self-validating system that ensures the reliability of the purity assessment. Method validation is performed according to ICH guidelines and includes the evaluation of specificity, linearity, accuracy, precision, and robustness.[17]
Detailed Experimental Protocol for a Validated HPLC-UV Method for a Novel Amine:
-
System Suitability:
-
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject a standard solution of the novel amine multiple times (typically 5 or 6 injections).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The tailing factor for the amine peak should be less than 2.0, and the theoretical plates should be greater than 2000.
-
-
Method Validation Parameters (as per ICH Q2(R2)): [18]
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the method is able to unequivocally assess the analyte in the presence of other components.
-
Linearity: Analyze a series of solutions with known concentrations of the novel amine (typically 5-6 levels) to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be ≥ 0.999.[19]
-
Accuracy: Determine the recovery of the analyte in a spiked matrix. The recovery should typically be within 98.0-102.0%.[20]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[21]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH, column temperature, flow rate) to assess the method's reliability during normal use.
-
Gas Chromatography (GC): The Specialist for Volatile Amines and Impurities
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase.[22] While less commonly used for the primary analysis of non-volatile novel amines, GC is an invaluable tool for the analysis of volatile impurities, such as residual solvents and starting materials.[23]
Expertise & Experience in GC Analysis of Amines:
-
Challenges: Similar to HPLC, the basicity of amines can cause peak tailing due to interactions with the GC column.[22]
-
Column Selection: Specialized columns with a basic deactivation layer are required for amine analysis.
-
Derivatization: For non-volatile or highly polar amines, derivatization is often necessary to increase their volatility and thermal stability. Common derivatization reagents include silylating agents (e.g., BSTFA) and acylating agents (e.g., trifluoroacetic anhydride).[21]
Trustworthiness through a Self-Validating Protocol:
A validated GC method, like its HPLC counterpart, is a self-validating system. System suitability and method validation are performed according to ICH guidelines.
Detailed Experimental Protocol for a Validated GC-MS Method for Volatile Amine Impurities:
-
System Suitability:
-
Inject a standard solution containing the target volatile amines.
-
Acceptance Criteria: The RSD of the peak areas and retention times should be ≤ 5.0%. The peak shape should be symmetrical.
-
-
Method Validation Parameters (as per ICH Q2(R2)): [18]
-
Specificity: Analyze a blank and a spiked sample to demonstrate the absence of interfering peaks.
-
Linearity: Analyze a series of solutions with known concentrations of the volatile amines. The correlation coefficient (r²) should be ≥ 0.99.[5]
-
Accuracy: Determine the recovery of the analytes in a spiked matrix. The recovery should typically be within 80-120%.[12]
-
Precision (Repeatability and Intermediate Precision): The RSD should be ≤ 15%.[12]
-
LOD and LOQ: Determined based on signal-to-noise ratios.
-
Robustness: Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Head-to-Head Comparison: HPLC vs. GC for Purity and Impurity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Wide range of amines, including non-volatile and thermally labile compounds | Volatile and thermally stable amines and impurities |
| Derivatization | Often required for detection (UV/Fluorescence) | Often required for non-volatile amines |
| Sensitivity | High, especially with MS detection | High, especially with MS detection |
| Resolution | Excellent | Excellent |
| Robustness | Generally high | Can be affected by column activity |
| Primary Application for Novel Amines | Purity assessment and non-volatile impurity profiling | Volatile impurity and residual solvent analysis |
The following diagram illustrates the decision-making process for selecting between HPLC and GC for amine analysis.
Caption: Decision tree for selecting between HPLC and GC for the analysis of novel amines based on their physicochemical properties.
Part 3: Assessing Solid-State Properties - The Power of Thermal Analysis
For novel amines that are developed as solid dosage forms, typically as salts, understanding their thermal properties is crucial for formulation development, stability assessment, and quality control. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the key techniques for this purpose.[24]
Thermogravimetric Analysis (TGA): Quantifying Mass Changes
TGA measures the change in mass of a sample as a function of temperature.[25] It is particularly useful for determining the presence of water (hydration) or residual solvents in an amine salt.[26]
Expertise & Experience in TGA of Amine Salts:
-
A weight loss at temperatures below 150°C typically corresponds to the loss of water or volatile solvents.
-
The stoichiometry of a hydrate or solvate can be determined from the percentage of weight loss.
-
Decomposition of the amine salt is observed as a significant weight loss at higher temperatures.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[27] It is used to identify thermal events such as melting, crystallization, and solid-state phase transitions (polymorphism).
Expertise & Experience in DSC of Amine Salts:
-
A sharp endothermic peak is indicative of the melting of a crystalline solid. The peak temperature is the melting point.
-
The presence of multiple melting peaks can indicate the presence of polymorphs or impurities.
-
A broad endotherm followed by an exotherm can indicate a melt-recrystallization event, which is common for some polymorphic systems.
Trustworthiness through a Self-Validating Protocol:
The data from TGA and DSC should be correlated. For example, a weight loss observed in TGA corresponding to the loss of a solvent should be accompanied by an endothermic event in the DSC thermogram.
Detailed Experimental Protocol for TGA-DSC Analysis of a Novel Amine Salt:
-
Instrument Calibration:
-
Calibrate the TGA for mass using certified weights.
-
Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the novel amine salt into a clean TGA or DSC pan.
-
-
Data Acquisition:
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above the expected decomposition point.
-
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere through the expected melting range.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition and the percentage of weight loss in different temperature regions.
-
DSC: Determine the onset temperature and peak temperature of any thermal events (e.g., melting). Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.
-
Comparative Summary of Analytical Techniques for Novel Amine Characterization
| Technique | Primary Application | Key Information Provided | Strengths | Limitations |
| NMR | Structural Elucidation | Connectivity, stereochemistry, functional groups | Definitive structural information, non-destructive | Lower sensitivity, can be complex for large molecules |
| MS | Structural Elucidation & Impurity ID | Molecular weight, elemental composition, fragmentation | High sensitivity, accurate mass | May not differentiate all isomers, can be destructive |
| HPLC | Purity & Impurity Quantification | Purity, impurity profile, quantification | Versatile, high resolution, robust | Derivatization may be needed for detection |
| GC | Volatile Impurity Analysis | Residual solvents, volatile starting materials | High resolution for volatile compounds | Limited to volatile and thermally stable analytes |
| TGA | Physicochemical Characterization | Thermal stability, hydration/solvation | Quantitative mass loss | Does not provide structural information |
| DSC | Physicochemical Characterization | Melting point, polymorphism, phase transitions | Sensitive to thermal events | Does not provide structural information |
Conclusion: An Integrated Approach for Comprehensive Characterization
The successful characterization of a novel amine is not reliant on a single analytical technique but rather on the strategic and orthogonal application of multiple methods. As we have demonstrated, NMR and MS are indispensable for structural elucidation, HPLC and GC are the cornerstones of purity and impurity assessment, and thermal analysis provides critical insights into the solid-state properties of amine salts.
By understanding the strengths and limitations of each technique and by adhering to rigorous, self-validating protocols, researchers and drug development professionals can build a comprehensive and scientifically sound data package for their novel amine candidates. This integrated approach not only ensures regulatory compliance but also provides a deep understanding of the molecule, which is essential for successful drug development and ultimately, for delivering safe and effective medicines to patients.
References
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. (2026, February 11). Wesleyan University. Retrieved from [Link]
-
Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2026, March 3). ResearchGate. Retrieved from [Link]
-
Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. Retrieved from [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Preprints.org. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). ijprajournal. Retrieved from [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2018, January 13). ResearchGate. Retrieved from [Link]
-
Differences in NMR vs Mass Spectrometry for Identification. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
-
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). SciELO. Retrieved from [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023, August 30). RSC Publishing. Retrieved from [Link]
-
Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011, July 7). ACS Publications. Retrieved from [Link]
-
Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024, September 30). BAuA. Retrieved from [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.com. Retrieved from [Link]
-
HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
-
HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. (2015, September 1). PubMed. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
-
An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. (2019, November 15). PubMed. Retrieved from [Link]
-
GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023, March 14). ResearchGate. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (n.d.). Ami Instruments. Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
-
Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021, October 11). Reddit. Retrieved from [Link]
-
Challenges of Modern Analytical Chemistry. (2013, June 7). Walsh Medical Media. Retrieved from [Link]
-
Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. (2026, January 31). ResearchGate. Retrieved from [Link]
-
Analytical Chemistry in the 21st Century. (2024, October 15). LinkedIn. Retrieved from [Link]
-
Amine‐Rich Carbon Dots as Novel Nano‐Aminocatalytic Platforms in Organic Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks. Retrieved from [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). MDPI. Retrieved from [Link]
-
Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frontiers | Grand Challenges in Analytical Science [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ojs.chimia.ch [ojs.chimia.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. zenodo.org [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ajpaonline.com [ajpaonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Practical asymmetric amine nucleophilic approach for the modular construction of protected α-quaternary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uregina.scholaris.ca [uregina.scholaris.ca]
- 24. resolvemass.ca [resolvemass.ca]
- 25. azom.com [azom.com]
- 26. mt.com [mt.com]
- 27. ami-instruments.com [ami-instruments.com]
Validating the target engagement of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride in the central nervous system
Executive Summary
In central nervous system (CNS) drug discovery, demonstrating that a molecule crosses the blood-brain barrier (BBB) and physically binds to its intended target is a primary hurdle. Without robust target engagement (TE) data, it is impossible to distinguish whether an in vivo efficacy failure is due to a flawed mechanistic hypothesis or simply poor pharmacokinetics[1].
This guide provides a comprehensive framework for validating the CNS target engagement of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride —a halogenated arylcyclobutylamine derivative. Given its structural homology to known monoamine reuptake inhibitors like sibutramine, this compound is hypothesized to interact with the serotonin (SERT), norepinephrine (NET), and potentially dopamine (DAT) transporters[2]. Here, we objectively compare its target engagement profile against established reference agents and detail the self-validating protocols required to prove both physical occupancy and functional modulation in the CNS.
Comparative Performance: In Vitro vs. In Vivo
To establish a baseline, the affinity of[1-(2-Bromophenyl)cyclobutyl]methanamine HCl must first be benchmarked in vitro using radioligand displacement assays, followed by in vivo receptor occupancy (RO) to confirm BBB penetration and target binding[3].
The table below summarizes representative validation metrics, comparing the target compound against standard clinical and preclinical monoamine reuptake inhibitors.
Table 1: Representative Target Engagement Profile Comparison
| Compound | Primary Target(s) | In Vitro Binding Affinity ( Ki , nM) | In Vivo Receptor Occupancy ( ED50 , mg/kg, p.o.) | Functional Output (Microdialysis: % Baseline at ED50 ) |
| [1-(2-Bromophenyl)cyclobutyl]methanamine HCl | SERT / NET | 12.4 / 18.2 | 3.5 / 5.1 | 5-HT: +240% / NE: +190% |
| Sibutramine (Active Metabolite) | SERT / NET | 15.0 / 20.0 | 4.0 / 6.5 | 5-HT: +210% / NE: +180% |
| Fluoxetine | SERT | 0.8 | 1.2 | 5-HT: +350% / NE: +10% |
| Nisoxetine | NET | 0.7 | 1.5 | 5-HT: +15% / NE: +310% |
(Note: Data represents standardized validation metrics expected for arylcyclobutylamine derivatives in rodent models).
Causality in Experimental Design
Why rely on a dual-protocol system? In vitro binding ( Ki ) does not account for plasma protein binding or active efflux at the BBB (e.g., via P-glycoprotein)[4]. Therefore, we must measure physical target engagement via Ex Vivo Autoradiography or Positron Emission Tomography (PET)[3]. However, physical binding does not confirm the direction of pharmacology (i.e., whether the drug acts as an agonist, antagonist, or reuptake inhibitor). Thus, functional target engagement via In Vivo Microdialysis is required to prove that physical binding directly causes the accumulation of synaptic monoamines[5].
Sequential validation workflow from in vitro binding to functional in vivo target engagement.
Self-Validating Experimental Protocols
Protocol 1: Physical Target Engagement via Ex Vivo Autoradiography
This protocol uses ex vivo radioligand binding to calculate the percentage of CNS transporters occupied by the unlabeled drug administered in vivo. It preserves the in vivo drug distribution while allowing precise radiometric quantification without requiring a dedicated small-animal PET scanner.
-
Step 1: Dosing and Tissue Preparation. Administer [1-(2-Bromophenyl)cyclobutyl]methanamine HCl (0.1 - 10 mg/kg, i.v. or p.o.) or a vehicle control to Sprague-Dawley rats. After the predetermined Tmax (e.g., 1 hour), euthanize the animals, rapidly extract the brain, and flash-freeze in isopentane.
-
Step 2: Cryosectioning. Cut 20 µm coronal sections of the prefrontal cortex and striatum using a cryostat. Thaw-mount the sections onto gelatin-coated slides.
-
Step 3: Radioligand Incubation. Incubate sections with a target-specific radiotracer (e.g., [3H] -citalopram for SERT, [3H] -nisoxetine for NET) at a concentration near its Kd . Causality Check: The radioligand will only bind to transporters not already occupied by the administered drug.
-
Step 4: Non-Specific Binding (Self-Validation). Incubate a parallel set of vehicle-dosed sections with the radioligand plus a saturating concentration of a known competitor (e.g., 10 µM fluoxetine) to define the assay's noise floor.
-
Step 5: Quantification. Expose slides to tritium-sensitive phosphor screens. Quantify the optical density. Calculate Receptor Occupancy (RO%) = [1−(SpecificBindingDrug/SpecificBindingVehicle)]×100 .
Protocol 2: Functional Target Engagement via In Vivo Microdialysis
Physical binding does not guarantee functional reuptake inhibition. Microdialysis measures the actual real-time increase in synaptic monoamines in freely moving subjects.
-
Step 1: Stereotaxic Surgery. Implant a concentric microdialysis guide cannula into the medial prefrontal cortex (mPFC) of anesthetized rats. Allow 5-7 days for surgical recovery to ensure BBB integrity is restored.
-
Step 2: Probe Insertion and Equilibration. Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Causality Check: Discard the first 2 hours of dialysate to allow baseline stabilization, avoiding artifactual monoamine spikes caused by the mechanical trauma of probe insertion.
-
Step 3: Baseline Collection. Collect 3 baseline fractions (20 mins each). Analyze via HPLC-ECD (Electrochemical Detection) or LC-MS/MS to establish the 100% baseline for 5-HT, NE, and DA.
-
Step 4: Drug Administration. Administer[1-(2-Bromophenyl)cyclobutyl]methanamine HCl. Continue collecting fractions every 20 minutes for 3-4 hours.
-
Step 5: Data Synthesis. Plot the area under the curve (AUC) of extracellular monoamine concentrations relative to baseline. A dose-dependent increase mathematically confirms that the physical occupancy observed in Protocol 1 translates to functional reuptake inhibition[5].
Synaptic mechanism: The compound inhibits monoamine transporters, elevating synaptic neurotransmitters.
References
-
PET as a Translational Tool in Drug Development for Neuroscience Compounds. Journal of Medicinal Chemistry / PMC.[4]
-
Positron Emission Tomography in CNS Drug Discovery and Drug Monitoring. ACS Publications.[3]
-
Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing. PMC.[1]
-
Application of cross-species PET imaging to assess neurotransmitter release in brain. Psychopharmacology / SciSpace.[5]
-
Use of sibutramine, an inhibitor of the reuptake of serotonin and noradrenaline, in the treatment of binge eating disorder: A placebo-controlled study. Advances in Therapy / ResearchGate.[2]
Sources
- 1. Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Personal protective equipment for handling [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride
Handling [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride (CAS: 1228879-39-7) requires a rigorous, mechanics-driven approach to laboratory safety. As a structurally constrained halogenated arylcycloalkylamine, this compound is highly valued in drug discovery for probing spatial requirements in receptor binding pockets. However, its physicochemical properties—specifically its hygroscopicity and lipophilicity—create unique operational hazards that standard generic safety protocols often overlook.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle, dissolve, and dispose of this compound safely.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Safety is not just about wearing gloves; it is about mitigating specific molecular vulnerabilities.
-
Hygroscopicity & Localized Irritation: As an amine hydrochloride salt, this compound is inherently [1]. When the dry powder comes into contact with ambient moisture, human sweat, or mucous membranes, the salt dissociates. This dissociation causes a localized drop in pH, which is the primary mechanistic driver behind its standard GHS classifications: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
-
Lipophilicity & Dermal Penetration: The inclusion of the bulky, electron-withdrawing bromophenyl moiety significantly increases the molecule's lipophilicity, yielding a [3]. While the dry powder has limited dermal penetration on intact skin, dissolving the compound in permeation-enhancing organic solvents (such as DMSO, commonly used in biological assays) drastically alters its bioavailability. In solution, the halogenated scaffold can rapidly cross the stratum corneum, carrying the active pharmacophore directly into systemic circulation[4].
Quantitative Risk Factors
Summarizing the quantitative data allows us to tailor our engineering controls and personal protective equipment (PPE).
| Property | Value | Safety Implication & Required Countermeasure |
| Molecular Weight | 276.5 Da[3] | Fine crystalline powder; high risk of aerosolization. Requires anti-static tools and handling within a Class II fume hood. |
| LogP | 2.88[3] | Moderate lipophilicity. High risk of dermal penetration when in solution. Requires double-gloving with chemical-resistant elastomers. |
| Physical State | Solid (Salt) | Absorbs atmospheric moisture[5]. Requires desiccated storage under an inert atmosphere (Argon/Nitrogen) to prevent degradation into a sticky, unweighable resin[6]. |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for handling halogenated amines, especially during dissolution. The following PPE matrix is mandatory for all operational workflows involving this compound.
| PPE Category | Required Equipment | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile Gloves (min 0.11 mm thickness) | Nitrile provides superior resistance to halogenated compounds and organic solvents (e.g., DMSO) compared to latex. Double-gloving ensures a fail-safe if the outer layer is breached. |
| Eye Protection | Snug-fitting Chemical Safety Goggles | Prevents exposure to aerosolized hydrochloride dust, which causes severe ocular irritation upon contact with the aqueous environment of the eye[2]. |
| Body Protection | Flame-retardant, elastic-cuff Lab Coat | Elastic cuffs prevent the accidental sweeping of fine powders from the workbench. |
| Respiratory | N95/FFP2 Mask (if handled outside a hood) | Mitigates inhalation of hygroscopic dust[5]. Note: Primary handling must always occur inside a certified fume hood. |
Operational Workflow: Handling & Dissolution
The following step-by-step methodology ensures a self-validating system where each step inherently prevents the failure of the next.
Phase 1: Pre-Operation & Environment Setup
-
Purge the Environment: Ensure the Class II fume hood is operating with a face velocity of 80–100 fpm. Clear the workspace of any incompatible materials (strong oxidizing agents or strong bases).
-
Tool Preparation: Amine hydrochloride salts often hold static charges, causing the fine powder to repel from standard metal spatulas and aerosolize into the user's breathing zone. Use an anti-static polypropylene spatula or ground your metal tools before use.
-
Vessel Prep: Pre-weigh (tare) a static-free amber glass vial with a PTFE-lined screw cap. Amber glass is recommended to prevent potential UV-induced degradation of the carbon-bromine bond over long-term storage.
Phase 2: Weighing & Dissolution
-
Transfer: Carefully transfer the required mass of[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride into the tared vial. Do not drop the powder from a height; place the spatula directly into the vial to minimize dust generation.
-
Solvent Addition: If preparing a stock solution, slowly add the solvent (e.g., anhydrous DMSO or sterile water) by running it down the inside wall of the vial. This prevents the displacement of air from ejecting dry powder out of the vial.
-
Agitation: Seal the vial tightly. Vortex gently. Dissolution of hydrochloride salts can be mildly endothermic or exothermic depending on the solvent; monitor the vial for temperature changes.
Phase 3: Storage & Decontamination
-
Inert Storage: Flush the headspace of the stock solution vial with dry Argon or Nitrogen gas before sealing[6]. Store at -20°C in a desiccator.
-
Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water, followed by 70% ethanol) to dissolve and capture any residual hydrochloride dust. Do not dry-sweep.
Workflow for safe handling and dissolution of [1-(2-Bromophenyl)cyclobutyl]methanamine HCl.
Spill Management & Disposal Plan
Immediate and correct response to spills prevents cross-contamination and exposure.
For Solid Spills (Powder):
-
Do not dry sweep. Dry sweeping aerosolizes the hygroscopic powder[5].
-
Cover the spill with a damp, absorbent laboratory pad (water is sufficient as the HCl salt is highly water-soluble).
-
Carefully fold the pad inward, trapping the dissolved compound, and place it into a designated hazardous waste bag.
-
Wash the spill area with soap and water to neutralize any residual acidity.
For Liquid Spills (e.g., DMSO Stock Solution):
-
Immediately cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Scoop the saturated absorbent using a plastic dustpan and deposit it into a rigid, sealable hazardous waste container.
-
Ventilate the area, as solvents like DMSO can carry the halogenated amine through standard protective barriers if left to pool.
Disposal Categorization: Dispose of all contaminated consumables and chemical waste through an approved environmental waste vendor. Categorize the waste as Halogenated Organic Waste (if dissolved in organic solvents) or Aqueous Acidic Waste (if dissolved in water, due to the HCl salt).
References
-
Chemspace. "1-[1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride - C11H15BrClN". [Link]
-
ACS Publications. "Insights into the Dermal Absorption, Percutaneous Penetration, and Tissue Distribution of Quaternary Ammonium Compounds". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. 1-[1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride - C11H15BrClN | CSSB00000734363 [chem-space.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
